5-Aminoisoxazole-4-carboxamide hydrogensulfate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-amino-1,2-oxazole-4-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAWQSSFWTZPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719857 | |
| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-24-4 | |
| Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminoisoxazole-4-carboxamide and its Hydrogensulfate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminoisoxazole-4-carboxamide and its hydrogensulfate salt. Due to the limited availability of specific experimental data for the hydrogensulfate salt form in publicly accessible literature, this guide synthesizes information on the core molecule and related isoxazole derivatives to offer a thorough understanding for research and development purposes.
Chemical Identity and Physical Properties
5-Aminoisoxazole-4-carboxamide hydrogensulfate is the salt form of the parent compound, 5-Aminoisoxazole-4-carboxamide. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The addition of amino and carboxamide functional groups at positions 5 and 4, respectively, provides sites for further chemical modification and interaction with biological targets.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1273577-24-4 |
| Molecular Formula | C₄H₇N₃O₆S |
| Molecular Weight | 225.18 g/mol |
Table 2: Known and Predicted Physical Properties
| Property | 5-Aminoisoxazole-4-carboxamide | This compound |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Likely soluble in polar solvents |
| pKa | Data not available | Data not available |
| Purity (from supplier) | Not applicable | 97%[1] |
Chemical Structure
The chemical structure of 5-Aminoisoxazole-4-carboxamide consists of a five-membered isoxazole ring with a carboxamide group at position 4 and an amino group at position 5. In the hydrogensulfate salt, the hydrogensulfate anion (HSO₄⁻) is ionically bonded to the protonated form of the 5-aminoisoxazole-4-carboxamide molecule. Protonation is expected to occur at one of the basic nitrogen atoms, most likely the amino group or the isoxazole ring nitrogen.
Caption: 2D structure of 5-Aminoisoxazole-4-carboxamide and the hydrogensulfate anion.
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, the synthesis of the core 5-Aminoisoxazole-4-carboxamide molecule can be inferred from procedures for related derivatives. The formation of the hydrogensulfate salt would typically involve reacting the free base with sulfuric acid in an appropriate solvent.
A general synthetic approach for the 5-aminoisoxazole core involves the cyclization of a suitable precursor. One common method is the reaction of a β-keto nitrile derivative with hydroxylamine.
Hypothetical Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for a Related Synthesis (Synthesis of Ethyl 5-aminoisoxazole-4-carboxylate):
A reported synthesis for a similar compound, ethyl 5-aminoisoxazole-4-carboxylate, involves the reaction of aryl isothiocyanates with sodium ethylcyanoacetate to form an intermediate, which is then reacted with hydroxylamine in ethanol under reflux. This provides a potential route to the core isoxazole structure which could be adapted.
Spectroscopic Data
Specific NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. However, data for related isoxazole derivatives can provide an indication of the expected spectral characteristics.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features for 5-Aminoisoxazole-4-carboxamide Core Structure |
| ¹H NMR | - Signals corresponding to the C-H proton on the isoxazole ring. - Broad signals for the -NH₂ protons of the amino and carboxamide groups. |
| ¹³C NMR | - Resonances for the carbon atoms of the isoxazole ring. - A signal for the carbonyl carbon of the carboxamide group. |
| IR Spectroscopy | - N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region). - C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹). - C=N and C=C stretching vibrations of the isoxazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the 5-Aminoisoxazole-4-carboxamide cation. - Fragmentation patterns characteristic of the isoxazole ring and the loss of the carboxamide and amino groups. |
Note: For the hydrogensulfate salt, the presence of the HSO₄⁻ anion would likely be observable in the IR spectrum (S=O and S-O stretching vibrations) and could influence the chemical shifts in the NMR spectra due to protonation of the base.
Potential Applications and Biological Relevance
While the specific biological activity of this compound is not well-documented, the isoxazole scaffold is present in numerous compounds with a wide range of therapeutic applications. Derivatives of 5-aminoisoxazole have been investigated for their potential as:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory agents
The structural motifs of 5-aminoisoxazole-4-carboxamide make it a valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data for this salt are limited, this guide provides a foundational understanding of its chemical structure, potential synthetic routes, and expected chemical properties based on the core 5-Aminoisoxazole-4-carboxamide molecule and related isoxazole derivatives. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological activity.
References
Spectroscopic Profile of 5-Aminoisoxazole-4-carboxamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoxazole-4-carboxamide and its analogs are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoisoxazole derivatives, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data of 5-Aminoisoxazole Derivatives
The following tables summarize the characteristic spectroscopic data for various 5-aminoisoxazole analogs. This information serves as a valuable reference for the characterization of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: 1H NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl3 | 8.22 (s, 2H), 7.88 (d, J=7.6 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H) | NH2, Ar-H |
| 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | CDCl3 | 7.64-7.40 (2d, J=8.6 Hz, 4H), 5.30 (s, 1H), 3.80 (dd, J=5.0, 4.8 Hz, 4H), 3.35 (dd, J=5.0, 4.8 Hz, 4H) | Ar-H, C4-H, -CH2-O-CH2-, -CH2-N-CH2- |
| N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | CDCl3 | 8.49 (s, 1H), 7.64-7.14 (m, 5H), 5.50 (s, 1H), 3.33 (m, 4H), 1.67 (m, 6H) | NH, Ar-H, C4-H, -CH2-N-CH2-, -(CH2)3- |
Table 2: 13C NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 5-amino-3-phenylisoxazole-4-carbonitrile[1] | CDCl3 | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | C=O, C5, Ar-C, C3, Ar-C, CN, Ar-C, C4 |
| 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine[2] | CDCl3 | 171.4 (C3), 162.5 (C5), 135.6, 128.9, 128.3, 127.8 (Ar-C), 76.6 (C4), 65.9, 46.7 (-CH2-O-CH2-, -CH2-N-CH2-) | C3, C5, Ar-C, C4, -CH2-O-CH2-, -CH2-N-CH2- |
| 3,5-diphenylisoxazole | CDCl3 | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | C5, C3, Ar-C, C4 |
Infrared (IR) Spectroscopy Data
The IR spectrum of 5-aminoisoxazole derivatives is characterized by absorptions corresponding to the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Frequencies for 5-Aminoisoxazole Derivatives
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H stretch (amine) | 3500 - 3300 | Medium |
| C=O stretch (amide) | 1680 - 1630 | Strong |
| C=N stretch (isoxazole ring) | 1650 - 1550 | Medium |
| C=C stretch (isoxazole ring) | 1500 - 1400 | Medium |
| N-O stretch (isoxazole ring)[3] | 1153 | Medium |
| C-N stretch (isoxazole ring)[3] | 1276 | Medium |
| C-O stretch (isoxazole ring)[3] | 1068 | Medium |
Mass Spectrometry (MS) Data
Mass spectrometry of 5-aminoisoxazole derivatives typically proceeds via electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M+) is usually observed. The fragmentation of the isoxazole ring is a key diagnostic feature.
Expected Fragmentation Pattern:
The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation pathways include:
-
Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.
-
Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the loss of small, stable neutral molecules.
-
Fission of the ring: The five-membered ring can undergo various modes of fission, leading to a complex pattern of fragment ions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean NMR tube.[4] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Optimize parameters such as the number of scans, relaxation delay, and pulse width.
-
Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solids (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solids (Nujol Mull): Grind a small amount of the solid sample and mix it with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two KBr or NaCl plates.[5]
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.[5]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the KBr pellet/plates with Nujol).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[6]
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization conditions (e.g., spray voltage, capillary temperature for ESI).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of selected parent ions.
-
Mandatory Visualization
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a 5-aminoisoxazole derivative, using a combination of spectroscopic techniques.
Caption: A logical workflow for the elucidation of molecular structures. Caption: A logical workflow for the elucidation of molecular structures.
References
- 1. ajrcps.com [ajrcps.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. benchchem.com [benchchem.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Biological Activity Screening of Novel Isoxazole-4-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazole-4-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the synthesis, experimental protocols for activity screening, and quantitative data to facilitate further research and development in this promising area.
Synthesis of Isoxazole-4-Carboxamides
The general synthetic route to novel isoxazole-4-carboxamide derivatives involves a coupling reaction between a 5-methyl-3-phenylisoxazole-4-carboxylic acid and various aniline derivatives.[1] The reaction is typically facilitated by the use of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][4]
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of novel isoxazole-4-carboxamides.
Biological Activity Screening
Novel isoxazole-4-carboxamides have been screened for a variety of biological activities. The primary areas of investigation include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The anticancer potential of isoxazole-4-carboxamides has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2a | MCF-7 | 39.80 | [5][6] |
| 2d | Hep3B | ~23 | [7][5][6] |
| HeLa | 15.48 | [7][5][6] | |
| 2e | Hep3B | ~23 | [7][5][6] |
| 124 | HeLa | 15.48 ± 0.89 | [8] |
| 125 | HeLa | 18.62 ± 0.79 | [8] |
| 127 | Hep3B | 5.96 ± 0.87 (µM) | [8] |
| 128 | Hep3B | 6.93 ± 1.88 (µM) | [8] |
| 129 | Hep3B | 8.02 ± 1.33 (µM) | [8] |
| HeLa | 0.91 ± 1.03 (µM) | [8] | |
| 130 | MCF-7 | 4.56 ± 2.32 (µM) | [8] |
| MYM4 | Caco-2 | 10.22 (µM) | |
| Hep3B | 4.84 (µM) | [9] | |
| HeLa | 1.57 (µM) | [9] |
Note: Some IC50 values were reported in µM and are indicated as such.
In Vitro Cytotoxicity Assay (MTT/MTS Method)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.[10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are treated with various concentrations of the isoxazole-4-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).[10]
-
MTT/MTS Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]
-
Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[11]
-
Absorbance Reading: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.[10]
Caption: Workflow for the in vitro cytotoxicity MTT/MTS assay.
Studies have shown that some isoxazole-4-carboxamide derivatives can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis in cancer cells.[7][5][6]
Caption: Postulated signaling pathway for anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole-4-carboxamides have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| MYM1 | 4.1 | - | - | [9] |
| MYM4 | - | 0.24 - 1.30 | 4 | [9] |
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.[11]
-
Enzyme Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the isoxazole-4-carboxamide derivative.[11]
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.[11]
-
Reaction Termination: The reaction is stopped after a specific time.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.
Antimicrobial Activity
Several isoxazole-4-carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[10]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[10]
-
Serial Dilution: The isoxazole-4-carboxamide compound is serially diluted in a liquid growth medium in a 96-well plate.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
Novel isoxazole-4-carboxamides represent a versatile scaffold with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of their synthesis and biological screening, offering detailed protocols and a summary of key activity data. The presented information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of this promising class of compounds. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 5-Aminoisoxazole Compounds in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoxazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. This technical guide delineates the core mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. The primary modes of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle, predominantly at the G2/M phase. Key molecular targets identified to date include Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of crucial oncogenic signaling pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data on the efficacy of various 5-aminoisoxazole derivatives, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, and its 5-amino substituted derivatives have garnered considerable attention for their potent and diverse biological activities, particularly in oncology.[1] These compounds have demonstrated efficacy against a range of cancer cell lines, prompting further investigation into their molecular mechanisms of action. Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents and for identifying patient populations most likely to respond to such therapies. This guide synthesizes the current knowledge on how 5-aminoisoxazole compounds combat cancer at the molecular level.
Core Mechanisms of Action
The anticancer activity of 5-aminoisoxazole compounds is multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).
Induction of Apoptosis
5-Aminoisoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines through the activation of caspase cascades.[2][3] Evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Treatment with 5-aminoisoxazole compounds has been associated with an altered balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[5]
-
Extrinsic Pathway: While less extensively characterized for this class of compounds, some studies suggest a role for the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
Execution Phase: The activation of effector caspases, particularly caspase-3, is a central event in the execution phase of apoptosis induced by 5-aminoisoxazole derivatives. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7][8][9] PARP cleavage impairs its ability to repair DNA damage, further committing the cell to apoptosis. The tumor suppressor protein p53 has also been implicated in mediating the apoptotic response to some of these compounds.[4][10]
Cell Cycle Arrest
A significant body of evidence indicates that 5-aminoisoxazole derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[11]
This G2/M arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with these compounds can lead to the downregulation of the Cyclin B1/CDK1 complex, which is essential for entry into and progression through mitosis.[12][13] The activity of this complex is tightly regulated, and its inhibition prevents the cell from transitioning from the G2 to the M phase.
Molecular Targets
The pro-apoptotic and cell cycle inhibitory effects of 5-aminoisoxazole compounds are linked to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that is crucial for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[14][15][16] These client proteins include kinases, transcription factors, and other signaling molecules.[5][17] By inhibiting the function of HSP90, 5-aminoisoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[18][19][20] Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of HSP90, preventing its chaperone activity.[14][15] A common consequence of HSP90 inhibition is the degradation of client proteins such as Akt, a key regulator of cell survival.[21]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[22] Several 5-aminoisoxazole derivatives have been identified as inhibitors of VEGFR-2.[23][24][25][26] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[27][28] Inhibition of VEGFR-2 signaling ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.
Signaling Pathways
The interaction of 5-aminoisoxazole compounds with their molecular targets triggers a cascade of events within cellular signaling pathways, ultimately leading to the observed anticancer effects.
Apoptosis Signaling Pathway
dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Bcl-2 Family}; B --> C[Bax/Bcl-2 Ratio ↑]; C --> D[Mitochondrial Outer Membrane Permeabilization]; D --> E[Cytochrome c Release]; E --> F[Apoptosome Formation]; F --> G[Caspase-9 Activation]; G --> H[Caspase-3/7 Activation]; H --> I[PARP Cleavage]; I --> J[Apoptosis]; K[p53 Activation] --> C; A --> K;
end
Caption: Intrinsic apoptosis pathway induced by 5-aminoisoxazole derivatives.
G2/M Cell Cycle Arrest Pathway
dot graph TD; A[5-Aminoisoxazole Derivative] --> B{Cyclin B1/CDK1 Complex}; B --> C[Inhibition of Cyclin B1/CDK1 Activity]; C --> D[G2/M Phase Arrest]; D --> E[Inhibition of Cell Proliferation];
end
Caption: G2/M cell cycle arrest mediated by 5-aminoisoxazole derivatives.
HSP90 Inhibition Pathway
dot graph TD; A[5-Aminoisoxazole Derivative] --> B{HSP90}; B --> C[Inhibition of HSP90 Chaperone Activity]; C --> D[Degradation of Client Proteins]; D --> E{Akt}; E --> F[Inhibition of Pro-Survival Signaling]; F --> G[Apoptosis];
end
Caption: HSP90 inhibition by 5-aminoisoxazole derivatives leading to apoptosis.
VEGFR-2 Inhibition Pathway
dot graph TD; A[VEGF] --> B{VEGFR-2}; C[5-Aminoisoxazole Derivative] --> B; B --> D[Inhibition of VEGFR-2 Autophosphorylation]; D --> E{PI3K/Akt Pathway}; D --> F{MEK/ERK Pathway}; E --> G[Inhibition of Endothelial Cell Proliferation and Survival]; F --> G; G --> H[Inhibition of Angiogenesis];
end
Caption: Inhibition of VEGFR-2 signaling by 5-aminoisoxazole derivatives.
Quantitative Data
The following tables summarize the reported in vitro efficacy of various 5-aminoisoxazole derivatives against different cancer cell lines.
Table 1: IC50 Values of 5-Aminoisoxazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | MCF-7 | Breast Cancer | 14 | [19] |
| Compound 11 | HepG-2 | Liver Cancer | 11.52 | [29] |
| Compound 11 | MCF-7 | Breast Cancer | 10.61 | [29] |
| Compound 11 | HCT-116 | Colon Cancer | 9.52 | [29] |
| Compound 11 | Caco-2 | Colon Cancer | 12.45 | [29] |
| Compound 12c | MCF-7 | Breast Cancer | Not Specified | [22] |
| Compound 14c | MCF-7 | Breast Cancer | Not Specified | [22] |
| Compound 14f | MCF-7 | Breast Cancer | Not Specified | [22] |
| Compound 36a | MCF-7 | Breast Cancer | 1.963 | [22] |
| Compound 36a | MDA-MB-231 | Breast Cancer | 3.48 | [22] |
| Compound 38c | Not Specified | Not Specified | 0.664 (VEGFR-2) | [22] |
| Compound 42c | Not Specified | Not Specified | 0.14 (VEGFR-2) | [22] |
| Compound 46f | HepG2 | Liver Cancer | 7.10 | [22] |
| Compound 46f | HCT-116 | Colon Cancer | 11.19 | [22] |
| Compound 46f | MCF-7 | Breast Cancer | 8.35 | [22] |
| Compound 49a | HepG2 | Liver Cancer | 2 | [22] |
| Compound 49a | Caco-2 | Colon Cancer | 10 | [22] |
| Compound 83k | Not Specified | Not Specified | 0.067 (VEGFR-2) | [22] |
| Compound 84c | Not Specified | Not Specified | 0.085 (VEGFR-2) | [22] |
Table 2: Effects of 5-Aminoisoxazole Derivatives on Molecular Markers
| Compound ID | Cancer Cell Line | Assay | Target/Marker | Observed Effect | Reference |
| Compound 5 | MCF-7 | ELISA | HSP90 | Reduced expression from 5.54 ng/mL to 1.56 ng/mL | [14][19] |
| Compound 11 | HepG-2 | Western Blot | Bax/Bcl-2 ratio | 4-fold increase | [29] |
| Compound 11 | HepG-2 | Western Blot | Caspase-3 | 2.3-fold increase | [29] |
| Compound 11 | HepG-2 | Western Blot | p53 | 3-fold increase | [29] |
| Isoxazolequinones | T24 | Western Blot | Akt, PARP, Hsp90 | Decreased expression | [21] |
| Benzothiazole derivative A-07 | SiHa | RT-PCR, Western Blot | BAX/BCL-2 ratio, Caspase-3, Cleaved PARP-1 | Increased expression/cleavage | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aminoisoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis and Signaling Proteins
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Experimental workflow for Western blot analysis.
-
Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with the desired concentrations of the 5-aminoisoxazole compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin B1, CDK1, HSP90, VEGFR-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Seed cancer cells and treat with various concentrations of the 5-aminoisoxazole compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA. Incubate for 30 minutes at 37°C.
-
DNA Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS) to the cell suspension. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
5-Aminoisoxazole compounds represent a versatile and potent class of anticancer agents with a multi-pronged mechanism of action. Their ability to induce apoptosis and cause cell cycle arrest is underpinned by their interaction with key molecular targets such as HSP90 and VEGFR-2. The disruption of these critical cellular pathways highlights the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the anticancer properties of 5-aminoisoxazole derivatives, with the ultimate goal of developing novel and effective cancer therapies. Future work should focus on elucidating the precise structure-activity relationships, identifying additional molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential roles of cyclin–CDK1 complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. mdpi.com [mdpi.com]
- 28. ACAGT-007a, an ERK MAPK Signaling Modulator, in Combination with AKT Signaling Inhibition Induces Apoptosis in KRAS Mutant Pancreatic Cancer T3M4 and MIA-Pa-Ca-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the In Vitro Evaluation of 5-Aminoisoxazole-4-carboxamide and its Derivatives
Disclaimer: Publicly available in vitro evaluation data for 5-Aminoisoxazole-4-carboxamide hydrogensulfate is limited. This guide provides a comprehensive overview based on the available information for the parent compound, 5-Aminoisoxazole-4-carboxamide, and its closely related derivatives. The experimental protocols and potential biological activities described herein are representative of the isoxazole-4-carboxamide chemical class and should be adapted and validated for the specific hydrogensulfate salt.
Introduction
5-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent oxygen and nitrogen atoms, decorated with amino and carboxamide functional groups.[1] This structural motif is a privileged scaffold in medicinal chemistry, found in several approved drugs and associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] As a versatile building block, it allows for the synthesis of diverse chemical libraries to explore structure-activity relationships for various therapeutic targets.[1] This technical guide details the in vitro evaluation of 5-aminoisoxazole-4-carboxamide and its derivatives, focusing on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various 5-aminoisoxazole-4-carboxamide derivatives. Direct quantitative data for the hydrogensulfate salt is not currently available in the public domain.
Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 2a | Colo205 | 9.179 | [2] |
| 2a | HepG2 | 7.55 | [2] |
| 2a | Hek293t (normal) | 2.54 | [2] |
| 2e | B16F1 | 0.079 | [2] |
Table 2: AMPA Receptor Modulation by Isoxazole-4-Carboxamide Derivatives
| Compound ID | Receptor Subtype | Inhibition | Concentration | Reference |
| CIC-1 | GluA2 & GluA2/3 | ~8-fold reduction in current | 16 µM | [3][4][5] |
| CIC-2 | GluA2 & GluA2/3 | ~7.8-fold reduction in current | 16 µM | [3][4][5] |
Table 3: Inhibition of 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase by various compounds (Note: AICAR is structurally different from 5-Aminoisoxazole-4-carboxamide)
| Inhibitor | Enzyme Source | Ki (µM) | Inhibition Type | Reference |
| Thioinosinic acid (tIMP) | Chicken Liver | 39 ± 4 | Competitive | [6] |
| Azathioprine | Chicken Liver | 120 ± 10 | Competitive | [6] |
| tIMP | MRL/lpr mouse PBMCs | 110 ± 20 | Competitive | [6] |
| Azathioprine | MRL/lpr mouse PBMCs | 90 ± 14 | Competitive | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of related isoxazole derivatives and should be optimized for this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Colo205, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
-
2. Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Modulation
-
Objective: To investigate the inhibitory effects of the test compound on AMPA receptor activity.[3][4][5]
-
Methodology:
-
Cell Culture: Use HEK293t cells transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).[5][7]
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings from transfected cells.[7]
-
AMPA Application: Apply AMPA (e.g., 10 mM) to induce inward currents, establishing a baseline of receptor activity.[5]
-
Compound Co-application: Co-apply the test compound (e.g., 16 µM this compound) with AMPA to assess its modulatory effects on the AMPA-evoked currents.[5][7]
-
Data Acquisition and Analysis: Record and measure the peak current amplitudes. Compare the currents in the presence and absence of the test compound to determine the extent of inhibition.[7]
-
3. NF-κB Reporter Assay
-
Objective: To determine if the test compound inhibits the NF-κB signaling pathway, a key pathway in inflammation.
-
Methodology:
-
Cell Transfection: Stably transfect cells (e.g., HEK293 or HeLa cells) with a luciferase reporter construct containing NF-κB binding sites in its promoter.
-
Cell Treatment: Seed the transfected cells in 96-well plates and treat with the test compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[8]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[8]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of a test compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. 5-Aminoisoxazole-4-carboxamide|Research Chemical [benchchem.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Isoxazole-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel isoxazole-derived therapeutics.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and signaling pathways involved in tumor growth, proliferation, and survival.
Key Therapeutic Targets in Oncology
A primary target for isoxazole-based anticancer compounds is Heat Shock Protein 90 (HSP90) , a molecular chaperone responsible for the stability and function of numerous oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell survival.
Another important area of investigation is the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme often overexpressed in various cancers, contributing to inflammation and tumor progression. Furthermore, isoxazole-containing compounds have been shown to target other critical components of cancer cell signaling, including the GABA-A receptor , which has an emerging role in cancer proliferation.
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative isoxazole-based compounds against various cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Disubstituted isoxazoles | Antiproliferative | MCF-7 (Breast) | 53.96 ± 1.73 | [1][2] |
| PC-3 (Prostate) | 47.27 ± 1.68 | [1] | ||
| Isoxazole-Chalcone Hybrids | Antiproliferative | HeLa (Cervical) | 38.63 ± 1.59 | [1] |
| Isoxazole-Indole Hybrids | Antiproliferative | MDA-MB-231 (Breast) | 30.6 - 35.5 | [3] |
| Tyrosol-derived Isoxazoles | Apoptosis Induction | U87 (Glioblastoma) | 42.8 - 67.6 | [3] |
| Diosgenin-Isoxazole Hybrids | Antiproliferative | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |
| A549 (Lung) | 14.92 ± 1.70 | [3] | ||
| Monoterpene-Isoxazoline Hybrids | Cytotoxic | HT1080 (Fibrosarcoma) | 9.02 - 16.1 | [3] |
| Harmine-derived Isoxazoles | Antiproliferative | OVCAR-3 (Ovarian) | 5.0 | [3] |
| HCT 116 (Colon) | 5.0 | [3] | ||
| Tetrazole-based Isoxazolines | Cytotoxic | A549 (Lung) | 1.22 - 3.62 | [4] |
| C6 (Glioma) | 2.83 | [4] |
Signaling Pathways
// Nodes Isoxazole_Inhibitor [label="Isoxazole-Based\nHSP90 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; HSP90 [label="HSP90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_Proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1, HER2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitin_Proteasome [label="Ubiquitin-Proteasome\nSystem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Isoxazole_Inhibitor -> HSP90 [label="Inhibits"]; HSP90 -> Client_Proteins [label="Stabilizes"]; Client_Proteins -> Ubiquitin_Proteasome [style=dashed, arrowhead=none]; Ubiquitin_Proteasome -> Degradation; Degradation -> Apoptosis; Degradation -> Cell_Cycle_Arrest; } dot Caption: HSP90 Inhibition Pathway by Isoxazole Compounds.
Anti-inflammatory Activity
Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Key Therapeutic Targets in Inflammation
The principal targets for anti-inflammatory isoxazole compounds are COX-1 and COX-2 . COX-2 is an inducible enzyme that is upregulated during inflammation and plays a significant role in the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Another emerging target in this area is Toll-like receptor 8 (TLR8) , which is involved in the innate immune response and inflammation.
Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives
The following table presents the IC₅₀ values of various isoxazole derivatives against COX-1 and COX-2 enzymes.
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole-based Scaffold | COX-2 | 0.95 | - | [5][6][7][8] |
| Tetrazole-Isoxazole Hybrids | COX-2 | 0.039 - 0.065 | High | [9] |
| Mofezolac | COX-1 | 0.0079 | - | [7] |
| COX-2 | >50 | [7] | ||
| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | 0.95 | - | [5][6][8] |
Signaling Pathways
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB_NFAT [label="NF-κB / NFAT\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Prostaglandins [label="Prostaglandins (PGE₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Inhibitor [label="Isoxazole-Based\nCOX-2 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Inflammatory_Stimuli -> NF_kB_NFAT; NF_kB_NFAT -> COX2_Gene; COX2_Gene -> COX2_Enzyme [label="Translation"]; Arachidonic_Acid -> COX2_Enzyme [dir=back]; COX2_Enzyme -> Prostaglandins [label="Catalyzes"]; Prostaglandins -> Inflammation; Isoxazole_Inhibitor -> COX2_Enzyme [label="Inhibits"]; } dot Caption: COX-2 Signaling Cascade and Inhibition by Isoxazoles.
Antimicrobial Activity
Isoxazole-containing compounds have long been a cornerstone of antimicrobial therapy, with a number of derivatives demonstrating potent activity against a range of bacterial and viral pathogens.
Key Therapeutic Targets in Infectious Diseases
In the realm of antibacterial agents, isoxazoles are known to target essential bacterial processes. For antiviral applications, isoxazole derivatives have been explored for their ability to inhibit viral replication and entry.
Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) for antibacterial isoxazoles and the half-maximal effective concentrations (EC₅₀) for antiviral candidates.
Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N³, N⁵-di(substituted)isoxazole-3,5-diamines | E. coli | 95 - 117 | [10] |
| S. aureus | 95 - 100 | [10] | |
| Isoxazole-linked 1,3,4-Oxadiazole | S. aureus | 125 | [11] |
| E. coli | 500 | [11] | |
| Imidazole-bearing Isoxazoles | E. coli | Comparable to Ampicillin | [12] |
| S. aureus | Comparable to Ampicillin | [12] | |
| Isoxazole-containing Sulfanilamides | Multidrug-resistant E. coli | - | [13] |
| Multidrug-resistant S. aureus | - | [13] |
Antiviral Activity
Quantitative data for antiviral isoxazole compounds is an active area of research, and specific EC₅₀ values are reported in specialized literature.
Neuroprotective and CNS Activity
Isoxazole derivatives have shown promise in the treatment of neurological disorders by modulating the activity of key receptors in the central nervous system (CNS).
Key Therapeutic Targets in Neurology
Important targets for isoxazole-based compounds in the CNS include the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain, and nicotinic acetylcholine receptors (nAChRs) , which are involved in cognitive function and neuroprotection. Modulation of these receptors can have therapeutic effects in conditions such as epilepsy, anxiety, and neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity of Isoxazole Derivatives
The following table presents the half-maximal effective concentrations (EC₅₀) for neuroprotective isoxazole compounds.
| Compound Class | Assay | EC₅₀ (µM) | Reference |
| Isoxazole substituted chromans | Oxidative stress-induced neuronal death | < 1.0 | [14] |
| 3-aryl-5-(chroman-5-yl)-isoxazoles | Oxidative stress-induced neuronal death | ~ 0.3 | [14] |
| Benzo[d]isoxazole derivatives | MES-induced seizures (ED₅₀, mg/kg) | 20.5 | [15] |
Signaling Pathways
// Nodes GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Influx [label="Cl⁻ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Membrane\nHyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Inhibition [label="Neuronal Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GABA -> GABA_A_Receptor [label="Binds to"]; GABA_A_Receptor -> Chloride_Influx [label="Opens Channel"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Neuronal_Inhibition; Isoxazole_Modulator -> GABA_A_Receptor [label="Modulates"]; } dot Caption: GABA-A Receptor Signaling and Modulation by Isoxazoles.
// Nodes Acetylcholine [label="Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; nAChR [label="nAChR (α7, α4β2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuronal Survival &\nNeuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isoxazole_Modulator [label="Isoxazole-Based\nModulator", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Acetylcholine -> nAChR [label="Binds to"]; nAChR -> Ca_Influx [label="Opens Channel"]; Ca_Influx -> PI3K_Akt [label="Activates"]; PI3K_Akt -> Neuroprotection; Isoxazole_Modulator -> nAChR [label="Modulates"]; } dot Caption: nAChR Signaling Pathway in Neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of isoxazole-based compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.
COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Incubation: Add the reaction buffer, heme, and the isoxazole compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: Add the detection reagent and measure the fluorescence signal at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
GABA-A Receptor Binding Assay
This assay determines the ability of a compound to bind to the GABA-A receptor, typically by competing with a radiolabeled ligand.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
Radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains.
-
Assay Setup: In test tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and the isoxazole compound at various concentrations in the binding buffer. For non-specific binding, use a high concentration of unlabeled GABA.
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each compound concentration and determine the Ki or IC₅₀ value.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the screening and evaluation of isoxazole-based compounds.
General Drug Discovery Workflow
// Nodes Library [label="Isoxazole\nCompound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro & In Vivo\nTesting", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Library -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> In_Vitro; In_Vitro -> Preclinical; } dot Caption: General Drug Discovery Workflow for Isoxazole Compounds.
Workflow for Antibacterial Drug Discovery
// Nodes Synthesis [label="Synthesis of Isoxazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening\n(e.g., Broth Microdilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; MIC_Determination [label="MIC Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Spectrum [label="Spectrum of Activity\n(Gram+/Gram-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Primary_Screening; Primary_Screening -> MIC_Determination; MIC_Determination -> Spectrum; Spectrum -> Mechanism; Mechanism -> In_Vivo; } dot Caption: Workflow for the Discovery of Antibacterial Isoxazoles.
This guide provides a foundational understanding of the therapeutic potential of isoxazole-based compounds. The versatility of the isoxazole scaffold continues to make it a valuable starting point for the design of new and effective therapeutic agents across a wide range of diseases. Further research into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aalto.fi [research.aalto.fi]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening procedure for detection of non-steroidal anti-inflammatory drugs and their metabolites in urine as part of a systematic toxicological analysis procedure for acidic drugs and poisons by gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Aminoisoxazole Analogs as Potent Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-aminoisoxazole analogs, with a specific focus on their activity as inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This document details quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of JNK and p38 Kinase Inhibition
The JNK and p38 MAPK signaling pathways are critical regulators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1] Dysregulation of these pathways is implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] Consequently, the development of small molecule inhibitors targeting JNK and p38 kinases is an area of intense research.
The 5-aminoisoxazole core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. This guide will explore the key structural modifications that influence the inhibitory activity and selectivity of these analogs against JNK and p38 kinases.
Structure-Activity Relationship (SAR) of 5-Aminoisoxazole Analogs
The core of this investigation centers around a series of 4-(isoxazol-3-yl)pyridin-2-amine derivatives. The initial lead compound, a pyrazole-based analog, demonstrated potent dual inhibition of JNK3 and p38.[2] The subsequent SAR studies focused on modifying the heterocyclic core and its substituents to enhance selectivity for JNK over p38, a desirable trait to mitigate potential off-target effects.[2]
Modification of the Isoxazole Core and 5-Position Substituents
Replacing the pyrazole core of the lead compound with an isoxazole moiety (Compound 3 ) led to a significant reduction in p38 inhibitory activity, albeit with a moderate decrease in JNK3 potency.[2] This initial finding highlighted the importance of the heteroatom arrangement in the five-membered ring for achieving selectivity. Further exploration of substitutions at the 5-position of the isoxazole ring was conducted to optimize this selectivity profile.
| Compound | R | JNK1 IC50 (μM) | JNK3 IC50 (μM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |
| 3 | H | - | 0.21 | >10 | >48 |
| 4 | F | - | 0.25 | >10 | >40 |
| 5 | Cyclopropyl | - | 0.18 | >10 | >56 |
| 6 | CH3 | - | 0.09 | >10 | >111 |
| 10 | NHCH3 | - | 0.15 | >10 | >67 |
| 13 | OH | 1.2 | 0.04 | >10 | >250 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]
Key SAR Observations:
-
Substitution at the 5-position: Introducing small alkyl groups like methyl (Compound 6 ) and cyclopropyl (Compound 5 ) at the 5-position of the isoxazole ring generally maintained or slightly improved JNK3 potency while preserving excellent selectivity over p38.[2]
-
Polar Substituents: The introduction of a hydroxyl group (Compound 13 ) resulted in a significant increase in JNK3 potency and a remarkable selectivity of over 250-fold against p38.[2] However, this compound suffered from poor metabolic stability.[2]
-
Amino Substituents: A mono-methyl amine (Compound 10 ) at the 5-position was well-tolerated, maintaining good JNK3 inhibition and selectivity.[2]
Exploration of the 4-Position of the Isoxazole Ring
Further modifications involved introducing various substituents at the 4-position of the isoxazole ring, which led to the discovery of highly potent and selective JNK inhibitors.
| Compound | R' | JNK1 IC50 (μM) | JNK3 IC50 (μM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |
| 27 | 4-(N-methyl-pyrazolyl) | 0.08 | 0.03 | >10 | >333 |
| 28 | 4-pyrazolyl | 0.11 | 0.042 | >10 | >238 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors".[2]
Key SAR Observations:
-
Pyrazole Substituents: The introduction of a pyrazole ring at the 4-position of the isoxazole (Compound 28 ) yielded a highly potent JNK3 inhibitor with excellent selectivity over p38.[2]
-
N-Alkylation of Pyrazole: N-methylation of the appended pyrazole (Compound 27 ) further enhanced JNK3 potency and maintained outstanding selectivity.[2]
Experimental Protocols
General Synthetic Route for 4-(5-Substituted-isoxazol-3-yl)pyridin-2-amine Analogs
The synthesis of the core scaffold involves a multi-step process, which can be adapted to introduce various substituents at the 4- and 5-positions of the isoxazole ring.
Caption: General synthetic workflow for 4-(isoxazol-3-yl)pyridin-2-amine analogs.
Detailed Protocol (Illustrative Example):
-
Oxime Formation: A substituted aldehyde or ketone is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding oxime.
-
Chlorooxime Synthesis: The oxime is then treated with a chlorinating agent, for example, N-chlorosuccinimide (NCS), in a solvent like DMF to yield the chlorooxime intermediate.
-
Cyclization: The chlorooxime is reacted with a substituted 2-amino-4-acetylpyridine in the presence of a base (e.g., triethylamine) in a suitable solvent to facilitate the [3+2] cycloaddition, forming the 4-(isoxazol-3-yl)pyridin-2-amine core structure.
-
Further Modification: Subsequent functionalization at the 4- and 5-positions of the isoxazole ring can be achieved through various organic reactions, such as Suzuki or Stille couplings, to introduce a diverse range of substituents.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JNK and p38 kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[4][5]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human JNK3 or p38α), a suitable substrate (e.g., a peptide substrate), ATP, and the test inhibitor at various concentrations in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test inhibitor, followed by the kinase and substrate mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for about 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[6]
Signaling Pathways
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself.[7] Activation of this pathway by stress stimuli leads to the phosphorylation of various downstream targets, including the transcription factor c-Jun, which regulates the expression of genes involved in apoptosis and inflammation.[8]
Caption: Simplified JNK signaling pathway and the point of inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is a three-tiered kinase cascade.[9] Upon activation by stress and inflammatory signals, p38 kinases phosphorylate a range of downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation and apoptosis.[1]
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion
The 5-aminoisoxazole scaffold has proven to be a highly effective platform for the development of potent and selective JNK inhibitors. The SAR studies detailed in this guide demonstrate that strategic modifications to the isoxazole ring, particularly at the 4- and 5-positions, can significantly enhance potency and selectivity over the closely related p38 kinase. The introduction of a hydroxyl group at the 5-position or a pyrazole moiety at the 4-position have been identified as key strategies for achieving high JNK inhibitory activity. This in-depth technical guide provides a valuable resource for researchers in the field of kinase inhibitor drug discovery, offering a solid foundation for the design and development of novel 5-aminoisoxazole-based therapeutics. Further optimization of these scaffolds to improve pharmacokinetic properties will be crucial for their translation into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. paulogentil.com [paulogentil.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
5-Aminoisoxazole-4-carboxamide Hydrogensulfate: A Technical Guide for Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) that bind to biological targets with low affinity. These initial hits are then optimized into more potent and selective drug candidates. The 5-aminoisoxazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its presence in a variety of biologically active molecules. This technical guide focuses on 5-Aminoisoxazole-4-carboxamide hydrogensulfate as a valuable fragment for drug design, providing insights into its synthesis, physicochemical properties, and application in screening campaigns, along with detailed experimental protocols.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of 5-Aminoisoxazole-4-carboxamide (Predicted)
| Property | Value | Source |
| Molecular Formula | C4H5N3O2 | - |
| Molecular Weight | 127.10 g/mol | - |
| XLogP3 | -1.5 | PubChem CID 9679[1] |
| Hydrogen Bond Donors | 2 | PubChem CID 9679[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID 9679[1] |
| Rotatable Bonds | 1 | PubChem CID 9679[1] |
Synthesis of 5-Aminoisoxazole-4-carboxamide
A general, two-step synthetic route to 5-aminoisoxazole-4-carboxamides has been described.[2] This can be adapted for the synthesis of the parent compound. The hydrogensulfate salt can then be prepared by treating the free base with sulfuric acid.
Step 1: Formation of the Isoxazole Ring
A solution of N-hydroxyimidoyl chloride is added to a solution of 2-cyanoacetamide and a base (e.g., sodium ethoxide or sodium hydride) in a suitable solvent like ethanol or DMF. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 5-aminoisoxazole-4-carboxamide ring.[2]
Step 2: Salt Formation
The isolated 5-Aminoisoxazole-4-carboxamide free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with one equivalent of sulfuric acid. The this compound salt will precipitate and can be collected by filtration.
Experimental Protocols for Fragment Screening
The utility of this compound as a fragment can be assessed through various biophysical techniques. Below are detailed protocols for common fragment screening methods.
NMR Spectroscopy: Protein-Observed 2D ¹H-¹⁵N HSQC
This is a robust method for detecting weak binding events and mapping the binding site on the protein.[3][4][5][6][7]
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A typical final buffer for NMR would be 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT in 90% H₂O/10% D₂O.
-
Fragment Library Preparation: Prepare a stock solution of this compound (e.g., 100 mM in d₆-DMSO).
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (typically 50-100 µM).
-
Add the fragment to the protein sample to a final concentration of 100 µM to 1 mM.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra and identify chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Significant CSPs indicate binding of the fragment to the protein. The perturbed residues identify the binding site.
-
The dissociation constant (Kd) can be determined by titrating the fragment and fitting the chemical shift changes to a binding isotherm.
-
NMR Fragment Screening Workflow
X-Ray Crystallography: Co-crystallization or Soaking
This method provides high-resolution structural information of the fragment-protein complex, guiding structure-based drug design.[8][9][10][11]
Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein.
-
Fragment Soaking:
-
Prepare a solution of this compound (1-10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer the protein crystals to the fragment-containing solution and incubate for a defined period (minutes to hours).
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.
-
X-Ray Crystallography Screening Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).[12][13][14][15][16]
Methodology:
-
Sample Preparation:
-
Prepare the purified protein (typically 10-50 µM) and the fragment (10-20 times the protein concentration) in the same, thoroughly degassed buffer.
-
-
ITC Experiment:
-
Load the protein into the sample cell and the fragment into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
References
- 1. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.4. General Procedure for the Synthesis of 5-Aminoisoxazole-4-Carboxamides (8a–k) [bio-protocol.org]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 12. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. news-medical.net [news-medical.net]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. docsity.com [docsity.com]
Methodological & Application
Application Notes and Protocols: 5-Aminoisoxazole-4-carboxamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoxazole-4-carboxamide is a highly valuable and versatile heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive amino group and a carboxamide moiety on the isoxazole core, allows for diverse chemical transformations. This scaffold is a key component in the synthesis of a wide array of more complex heterocyclic systems and peptidomimetics, many of which exhibit significant biological activity. The isoxazole ring itself is a privileged structure in numerous FDA-approved drugs, highlighting its importance in drug discovery.[1][2]
These application notes provide a detailed overview of the synthetic utility of 5-aminoisoxazole-4-carboxamide, complete with experimental protocols for key transformations and a summary of the biological applications of the resulting derivatives.
Synthetic Applications
5-Aminoisoxazole-4-carboxamide serves as a precursor for the synthesis of various fused heterocyclic systems and substituted isoxazoles. Key applications include its use in multicomponent reactions, the synthesis of fused pyrimidine systems, and its incorporation into peptide-like structures.
Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles
A highly efficient, one-pot, three-component reaction utilizing 5-aminoisoxazole-4-carboxamide precursors enables the synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles. These compounds are valuable intermediates and have shown potential as antimicrobial and antioxidant agents.[3][4][5] The reaction typically involves an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, with the in-situ formation of a 5-aminoisoxazole intermediate that proceeds to the final product.
General Reaction Scheme:
Caption: Multicomponent synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles.
Quantitative Data for Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles:
| Entry | Aryl Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolualdehyde | Ceric Ammonium Sulphate | Isopropyl alcohol | 5 | 88 | [5] |
| 2 | 4-Chlorobenzaldehyde | Ceric Ammonium Sulphate | Isopropyl alcohol | 5 | 92 | [5] |
| 3 | 4-Nitrobenzaldehyde | Ceric Ammonium Sulphate | Isopropyl alcohol | 5 | 95 | [5] |
| 4 | 4-Methoxybenzaldehyde | K₂CO₃/Glycerol | Glycerol | 0.5 | 94 | [4] |
| 5 | 2-Chlorobenzaldehyde | K₂CO₃/Glycerol | Glycerol | 2 | 85 | [4] |
Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones
5-Aminoisoxazole-4-carboxamides are key intermediates in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, a scaffold that has been explored for various medicinal applications, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[6][7] The synthesis involves the cyclization of the 5-aminoisoxazole-4-carboxamide with a suitable one-carbon synthon, such as triethyl orthoformate.
Experimental Workflow for Isoxazolo[5,4-d]pyrimidin-4(5H)-one Synthesis:
Caption: Workflow for the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones.
Quantitative Data for Isoxazolo[5,4-d]pyrimidin-4(5H)-one Synthesis:
| Entry | R¹ in 3-Aryl-5-aminoisoxazole-4-carboxamide | Cyclization Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Triethyl orthoformate | Acetic anhydride | 18 | 85 | [6][7] |
| 2 | 4-Chlorophenyl | Triethyl orthoformate | Acetic anhydride | 18 | 78 | [6][7] |
| 3 | 4-Methoxyphenyl | Triethyl orthoformate | Acetic anhydride | 18 | 82 | [6][7] |
Amide Coupling Reactions
The amino group of 5-aminoisoxazole-4-carboxamide can readily undergo amide coupling reactions with various carboxylic acids to generate a library of N-substituted derivatives. These derivatives have been investigated for their potential as anticancer agents. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) are effective for this transformation.[8]
General Amide Coupling Protocol:
Caption: General scheme for amide coupling with 5-aminoisoxazole-4-carboxamide.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile
Materials:
-
4-Tolualdehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric Ammonium Sulphate (CAS)
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), 4-tolualdehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
To the stirred solution, gradually add ceric ammonium sulphate (2 mmol) as a catalyst.
-
Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (4:6) mobile phase.
-
Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the title compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 2: Synthesis of 3-Phenyl-isoxazolo[5,4-d]pyrimidin-4(5H)-one
Materials:
-
3-Phenyl-5-aminoisoxazole-4-carboxamide
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, suspend 3-phenyl-5-aminoisoxazole-4-carboxamide (1.0 equiv.) in acetic anhydride.
-
Add triethyl orthoformate (1.0 equiv.) to the suspension.
-
Reflux the reaction mixture for 18 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Allow the product to precipitate from the solution. The precipitation can be aided by refrigeration.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The product can be used in the next step without further purification or can be recrystallized from a suitable solvent if required.[6][7]
Biological Applications and Signaling Pathways
Derivatives of 5-aminoisoxazole-4-carboxamide have shown a broad range of biological activities, with a significant focus on their potential as anticancer agents.[1][2][9] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
Potential Anticancer Mechanisms of Isoxazole Derivatives:
-
Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as:
-
Aromatase: Involved in estrogen biosynthesis, a key target in hormone-dependent breast cancer.[1][2]
-
Topoisomerase: Essential for DNA replication and repair in rapidly dividing cancer cells.[1][2]
-
Histone Deacetylases (HDACs): Regulate gene expression, and their inhibition can lead to tumor suppressor gene activation.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key kinase in angiogenesis, the formation of new blood vessels that supply tumors.[10]
-
-
Induction of Apoptosis: Many isoxazole-based compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.[1][2]
Signaling Pathway: Inhibition of VEGFR-2 by an Isoxazole Derivative
Caption: Simplified signaling pathway showing the inhibition of VEGFR-2 by an isoxazole derivative, leading to the suppression of downstream pathways that promote cancer cell proliferation, angiogenesis, and survival.
Conclusion
5-Aminoisoxazole-4-carboxamide is a foundational building block in organic synthesis, offering access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein provide a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this remarkable molecule in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrcps.com [ajrcps.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 5-Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 5-aminoisoxazoles as versatile building blocks for the construction of a variety of fused heterocyclic systems. The inherent reactivity of the enamine-like functionality within the 5-aminoisoxazole scaffold allows for its participation in diverse cyclization and multicomponent reactions, leading to the formation of novel and medicinally relevant fused heterocycles. This document outlines key applications and provides detailed experimental protocols for the synthesis of prominent fused systems, including isoxazolo[5,4-b]pyridines, isoxazolo[5,4-b]quinolines, and isoxazolo[5,4-d]pyrimidines.
Synthesis of Isoxazolo[5,4-b]pyridines via Multicomponent Reactions
Application Note:
The synthesis of isoxazolo[5,4-b]pyridines, a scaffold of significant interest in medicinal chemistry, can be efficiently achieved through one-pot multicomponent reactions involving 5-aminoisoxazoles. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials. Microwave and ultrasound irradiation have been successfully employed to accelerate these reactions and improve yields.[1][2] The general strategy involves the condensation of a 5-aminoisoxazole with an aldehyde and a compound containing an active methylene group, such as malononitrile or a 1,3-dicarbonyl compound.[3][4]
Logical Relationship of Synthesis:
Caption: Multicomponent synthesis of Isoxazolo[5,4-b]pyridines.
Quantitative Data Summary:
| 5-Aminoisoxazole Derivative | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 3-Methyl-5-aminoisoxazole | Aromatic Aldehydes | Tetronic Acid | - | Acetic Acid/Ethyl Acetate (1:1) | Microwave | - | 67-90 | [5] |
| 3-Methyl-5-aminoisoxazole | Aromatic Aldehydes | Indan-1,3-dione | - | Acetic Acid/Ethyl Acetate (1:1) | Microwave | - | 67-90 | [5] |
| 5-Aminoisoxazoles | Aryl Glyoxal | Malononitrile | Acetic Acid | Acetic Acid | Ultrasound | - | High | [1][4] |
| 5-Aminoisoxazoles | Isatins | 5-Aminopyrazoles | p-TSA·H₂O | Water | - | - | Good to Excellent | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]pyridin-5(6H)-ones [5]
-
Reactant Preparation: In a microwave-transparent vessel, combine 3-methyl-5-aminoisoxazole (1 mmol), the desired aromatic aldehyde (1 mmol), and tetronic acid or indan-1,3-dione (1 mmol).
-
Solvent Addition: Add a 1:1 mixture of glacial acetic acid and ethyl acetate (5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power and temperature optimized for the specific reactants (typically 100-150 °C) for a period of 10-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure isoxazolo[5,4-b]pyridine derivative.
Synthesis of Isoxazolo[5,4-b]quinolines
Application Note:
The isoxazolo[5,4-b]quinoline framework is another important heterocyclic system with potential biological activities. Its synthesis can be achieved via a multicomponent reaction strategy similar to that for isoxazolo[5,4-b]pyridines, but utilizing a cyclic 1,3-dicarbonyl compound like dimedone. This approach allows for the construction of the tricyclic quinoline system in a single synthetic operation.[2]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-<i>d</i>]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Amidation of 5-Aminoisoxazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Aminoisoxazole-4-carboxamides are significant structural motifs in medicinal chemistry, exhibiting a range of biological activities. The synthesis of these compounds typically involves the formation of an amide bond between 5-aminoisoxazole-4-carboxylic acid and a primary or secondary amine. This document provides detailed protocols for three common and effective methods for this transformation: activation with HATU, coupling with EDC/HOBt, and conversion to the acyl chloride using thionyl chloride. A comparative data summary is included to aid in method selection based on factors such as yield, reaction time, and substrate scope. A key consideration in these reactions is the potential for the 5-amino group on the isoxazole ring to remain unreactive under typical amide coupling conditions, which simplifies the synthesis by often rendering protection of this group unnecessary[1].
Experimental Protocols
Method 1: HATU-Mediated Amide Coupling
This method is highly efficient, often proceeding with rapid reaction times and high yields, particularly for challenging or sterically hindered substrates[2]. It relies on the formation of a highly reactive OAt-active ester intermediate[2].
Materials:
-
5-Aminoisoxazole-4-carboxylic acid
-
Amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoisoxazole-4-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid[2].
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and widely used method for amide bond formation. EDC is a water-soluble carbodiimide, which facilitates purification as the urea byproduct can be removed by aqueous workup[3][4]. HOBt is often added to suppress racemization and improve efficiency[3][5].
Materials:
-
5-Aminoisoxazole-4-carboxylic acid
-
Amine (e.g., benzylamine)
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or CH₂Cl₂
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 5-aminoisoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C (ice bath).
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Method 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine. This is a cost-effective and often high-yielding approach, though it may not be suitable for substrates with acid-sensitive functional groups[6][7].
Materials:
-
5-Aminoisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or CH₂Cl₂
-
Amine (e.g., benzylamine)
-
Triethylamine (TEA) or Pyridine
-
CH₂Cl₂
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Protocol:
-
Acyl Chloride Formation: a. In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-aminoisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene. b. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. c. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. d. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-aminoisoxazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Amidation: a. Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath. b. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂. c. Add the amine solution dropwise to the acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-3 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the amidation of 5-aminoisoxazole-4-carboxylic acid with a representative primary amine (e.g., benzylamine). Yields are representative and may vary based on the specific amine and reaction scale.
| Parameter | Method 1: HATU/DIPEA | Method 2: EDC/HOBt | Method 3: SOCl₂/TEA |
| Coupling Reagent | HATU | EDC·HCl | Thionyl Chloride |
| Additive | None | HOBt | None |
| Base | DIPEA | None (or DIPEA/NMM) | Triethylamine |
| Solvent | DMF, CH₂Cl₂ | DMF, CH₂Cl₂ | Toluene, then CH₂Cl₂ |
| Temperature | 0 °C to RT | 0 °C to RT | Reflux, then 0 °C to RT |
| Reaction Time | 1 - 4 hours | 12 - 18 hours | 2 - 5 hours (total) |
| Typical Yield | >90% | 70 - 90% | 75 - 95% |
| Key Advantages | High efficiency, fast, good for hindered substrates | Good yields, water-soluble byproduct | Cost-effective, high reactivity |
| Key Disadvantages | High cost of reagent | Longer reaction times | Harsh conditions, limited functional group tolerance |
Visualizations
General Amidation Reaction Scheme
Caption: General reaction scheme for the amidation of 5-aminoisoxazole-4-carboxylic acid.
Experimental Workflow
Caption: A typical workflow for the solution-phase synthesis of 5-aminoisoxazole-4-carboxamides.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptide Derivatives Using 5-Aminoisoxazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-aminoisoxazole derivatives into peptide chains using solid-phase peptide synthesis (SPPS). The use of these building blocks is of significant interest in medicinal chemistry for the development of novel peptidomimetics and therapeutic agents, owing to the diverse biological activities associated with the isoxazole scaffold, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This document outlines the synthesis of the necessary building blocks, their incorporation into peptides, and the subsequent cleavage and analysis of the final products.
Introduction to 5-Aminoisoxazoles in Peptide Synthesis
5-aminoisoxazole derivatives serve as unnatural amino acids or peptide isosteres, offering a rigid scaffold that can introduce specific conformational constraints into a peptide backbone.[3] This can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. The incorporation of building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully demonstrated in the synthesis of α/β-mixed peptides.[1][2] These hybrid peptides are promising as therapeutic agents.[2] The compatibility of Fmoc-protected 5-aminoisoxazole amino acids with standard solid-phase peptide synthesis (SPPS) protocols makes them valuable tools for drug discovery and development.[3]
Data Presentation
The following table summarizes the mass spectrometry data for model peptides synthesized with a 5-aminoisoxazole derivative at the N-terminus.
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) |
| AMIA-DVYT-NH₂ | 654.66 | 654.30 |
| AMIA-EAAA-NH₂ | 570.56 | 570.25 |
| AMIA-PPPP-NH₂ | 522.58 | 522.30 |
| AMIA-PPPPP-NH₂ | 619.70 | 619.35 |
AMIA: 5-amino-3-methyl-isoxazole-4-carboxylic acid
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the solid-phase synthesis of peptide derivatives containing 5-aminoisoxazole building blocks.
Synthesis of Fmoc-5-amino-3-methyl-isoxazole-4-carboxylic acid (Fmoc-AMIA-OH)
This protocol is based on the method described by Upadhyay et al.[1]
Materials:
-
5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
-
Sodium carbonate (Na₂CO₃)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve AMIA (1.4 mmol) and sodium carbonate (2.1 mmol) in 3 mL of distilled water.
-
In a separate flask, dissolve Fmoc-OSu (1.48 mmol) in 3.6 mL of 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the AMIA solution while stirring.
-
Continue stirring the reaction mixture for 20 hours at room temperature.
-
Add 12 mL of 0.1 M sodium carbonate solution to the mixture and stir for an additional 7 hours at 26 °C.
-
Filter the resulting precipitate and wash with 20 mL of ethyl acetate to remove excess Fmoc-OSu and by-products.
-
The purified Fmoc-AMIA-OH is then dried and can be used in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
This protocol follows the standard Fmoc/tBu strategy.[4]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Fmoc-protected amino acids
-
Fmoc-AMIA-OH
-
Coupling reagents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with TBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.
-
Coupling of Fmoc-AMIA-OH: For the final coupling step, use the synthesized Fmoc-AMIA-OH following the same activation and coupling procedure as for the standard amino acids.
-
Final Washing and Drying: After the final coupling, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times). Dry the peptidyl-resin under vacuum.
Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
Procedure:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[5]
-
Add the cleavage cocktail to the dried peptidyl-resin and shake for 2 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Evaporate the TFA from the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Repeat the ether wash twice.
-
Lyophilize the crude peptide to obtain a white powder.
Analysis
The synthesized peptides can be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
Visualizations
The following diagrams illustrate the key workflows and structures in the solid-phase synthesis of peptide derivatives using 5-aminoisoxazole building blocks.
Caption: Workflow for solid-phase peptide synthesis incorporating a 5-aminoisoxazole building block.
Caption: Structure of the Fmoc-protected 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) building block.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
Application Notes and Protocols: 5-Aminoisoxazole-4-carboxamide hydrogensulfate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Aminoisoxazole-4-carboxamide and its derivatives. The isoxazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 5-Aminoisoxazole-4-carboxamide serves as a versatile building block for the synthesis of novel therapeutic agents.[1] While specific data for the hydrogensulfate salt is limited, the information presented here for the parent compound and its derivatives offers valuable insights into its potential applications and methodologies for its use in research and development.
Overview of Medicinal Chemistry Applications
The 5-aminoisoxazole-4-carboxamide core is a key pharmacophore in a variety of biologically active compounds. Its derivatives have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, cervical, and liver cancer.[3] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[3]
-
Anti-inflammatory Activity: Isoxazole derivatives are known to exhibit anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Antimicrobial Activity: The isoxazole moiety is present in several approved antibacterial drugs.[6] Derivatives of 5-aminoisoxazole-4-carboxamide have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]
-
Neuromodulatory Activity: Certain isoxazole-4-carboxamide derivatives have been identified as modulators of ionotropic glutamate receptors, such as AMPA receptors, suggesting their potential in treating chronic pain and neurological disorders.[8]
Quantitative Biological Data
The following tables summarize the reported in vitro activities of various 5-Aminoisoxazole-4-carboxamide derivatives.
Table 1: Anticancer Activity of 5-Aminoisoxazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | Hep3B (Liver) | ~23 µg/ml | [3] |
| 2e | Hep3B (Liver) | ~23 µg/ml | [3] |
| 2d | HeLa (Cervical) | 15.48 µg/ml | [3] |
| 2a | MCF-7 (Breast) | 39.80 µg/ml | [3] |
Table 2: Anti-inflammatory Activity of Isoxazole-4-carboxamide Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | COX-1 | 64 | 4.63 | [5] |
| A13 | COX-2 | 13 | [5] |
Table 3: Antimicrobial Activity of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide Derivatives
| Compound ID | Microorganism | MIC (µg/ml) | Reference |
| 184 | M. tuberculosis H37Rv | 1.0 | [7] |
| 185 | M. tuberculosis H37Rv | 0.5 | [7] |
Table 4: Antioxidant Activity of Fluorophenyl-isoxazole-carboxamide Derivatives
| Compound ID | Assay | IC50 (µg/ml) | Reference |
| 2a | DPPH | 0.45 ± 0.21 | [9] |
| 2c | DPPH | 0.47 ± 0.33 | [9] |
| Trolox (Control) | DPPH | 3.10 ± 0.92 | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of 5-Aminoisoxazole-4-carboxamide derivatives, based on published methodologies. These should be adapted and optimized for specific research needs.
General Synthesis of 5-Aminoisoxazole-4-carboxamide Derivatives
This protocol describes a common method for the synthesis of the 5-aminoisoxazole core.[10]
Workflow for Synthesis of 5-Aminoisoxazoles
Caption: General synthetic workflow for 5-aminoisoxazole derivatives.
Materials:
-
Aryl isothiocyanate
-
Sodium ethylcyanoacetate
-
Absolute Ethanol
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of Ethyl arylthiocarbamoyl-cyanoacetates:
-
Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl cyanoacetate and stir at room temperature.
-
Add the aryl isothiocyanate dropwise and continue stirring until the reaction is complete (monitored by TLC).
-
The resulting ethyl arylthiocarbamoyl-cyanoacetate can be isolated by precipitation and filtration.[10]
-
-
Synthesis of 5-Aminoisoxazole Derivatives:
-
Reflux the ethyl arylthiocarbamoyl-cyanoacetate with hydroxylamine hydrochloride in ethanol.[10]
-
Upon completion of the reaction, cool the mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 5-Aminoisoxazole-4-carboxamide derivatives on cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Aminoisoxazole-4-carboxamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Proposed Signaling Pathways
While the specific signaling pathways for 5-Aminoisoxazole-4-carboxamide hydrogensulfate are not yet fully elucidated, based on studies of related isoxazole and imidazole analogs, the following pathways are proposed as potential mechanisms of action.
Anti-inflammatory Signaling
The anti-inflammatory effects of related compounds, such as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), are known to involve the inhibition of the NF-κB signaling pathway.[11] This inhibition can occur through the activation of AMP-activated protein kinase (AMPK).[11] It is plausible that 5-Aminoisoxazole-4-carboxamide derivatives may exert their anti-inflammatory effects through a similar mechanism.
Proposed Anti-inflammatory Signaling Pathway
References
- 1. 5-Aminoisoxazole-4-carboxamide|Research Chemical [benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Kinase Inhibitors from Isoxazole-4-Carboxamide Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework. The following sections offer insights into the synthesis, biological evaluation, and mechanistic understanding of isoxazole-4-carboxamide derivatives as kinase inhibitors.
Application Notes
The isoxazole-4-carboxamide core can be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. Key areas of therapeutic interest for inhibitors derived from this scaffold include oncology, inflammation, and neurodegenerative diseases. Several classes of kinases have been successfully targeted, including c-Jun N-terminal kinases (JNK), FMS-like tyrosine kinase 3 (FLT3), Casein Kinase 1 (CK1), and the molecular chaperone Heat Shock Protein 90 (Hsp90), which is essential for the stability and function of numerous client protein kinases.
Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring at the 3-position of the isoxazole and on the amide nitrogen significantly influence target specificity and potency. For instance, the introduction of hydrophobic moieties has been shown to enhance inhibitory activity against certain kinases. The development of these compounds often involves an iterative process of chemical synthesis, in vitro screening, and subsequent optimization of lead compounds.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative isoxazole-4-carboxamide derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives against Specific Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 6a | FMS Kinase | 9.95 | [1] |
| 2 | JNK3 | 7 | [2] |
| 2 | p38 | 4 | [2] |
| 3 | JNK3 | 26 | [2] |
| 3 | p38 | 57 | [2] |
| 8 | CK1δ | 33 | [3] |
| ISX-11 | GluA2 (AMPAR) | 4400 | [4] |
| ISX-8 | GluA2 (AMPAR) | 4600 | [4] |
Note: AMPA receptors are ligand-gated ion channels, not kinases, but are included for context on the broader biological activity of this scaffold.
Table 2: Anti-proliferative Activity of Isoxazole-4-Carboxamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| 6a | U937 | Hematopoietic | 0.016 | [1] |
| 2a | B16F1 | Melanoma | 7.55 - 40.85 | [5] |
| 2a | Colo205 | Colon Adenocarcinoma | 7.55 - 40.85 | [5] |
| 2a | HepG2 | Hepatocellular Carcinoma | 7.55 - 40.85 | [5] |
| 2e | B16F1 | Melanoma | 0.079 | [5] |
| 5a | MDA-MB-231 | Breast Cancer | 5.6 - 17.84 | [6] |
| 5 | MCF-7 | Breast Cancer | 14 | [7] |
| TTI-4 | MCF-7 | Breast Cancer | 2.63 | [8] |
Experimental Protocols
General Synthesis of N-Substituted-3-phenyl-5-methylisoxazole-4-carboxamides
This protocol describes a general method for the amide coupling of 3-phenyl-5-methylisoxazole-4-carboxylic acid with various aniline derivatives.
Materials:
-
3-phenyl-5-methylisoxazole-4-carboxylic acid
-
Substituted aniline derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the coupling agent (DCC or EDC, 1.1 eq) and the catalyst (DMAP or HOBt, 0.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-phenyl-5-methylisoxazole-4-carboxamide.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol provides a general framework for determining the IC50 of a test compound against a specific protein kinase using a non-radioactive, luminescence-based assay that measures ATP depletion.
Materials:
-
Recombinant active protein kinase
-
Kinase substrate (peptide or protein)
-
Test compound (isoxazole-4-carboxamide derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In the wells of a white, opaque microplate, add the test compound dilutions. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no enzyme or a known potent inhibitor).
-
Add the recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (isoxazole-4-carboxamide derivative) dissolved in DMSO
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50/IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isoxazole-4-carboxamide inhibitors and a general experimental workflow for their development.
Caption: JNK Signaling Pathway Inhibition.
Caption: Hsp90 Chaperone Cycle and Inhibition.
Caption: FMS (CSF-1R) Signaling Pathway Inhibition.
Caption: Role of CK1 in the Wnt Signaling Pathway.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Aminoisoxazole-4-carboxamide hydrogensulfate in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, 5-aminoisoxazole-4-carboxamides have emerged as a promising class of compounds in the quest for novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the investigation of 5-Aminoisoxazole-4-carboxamide hydrogensulfate and its analogues in antimicrobial drug discovery. While specific data for the hydrogensulfate salt is limited, the information presented herein is based on extensive research on the parent compound and its closely related derivatives, offering a valuable guide for researchers in this field.
The core structure of 5-Aminoisoxazole-4-carboxamide serves as a versatile template for chemical modifications to explore structure-activity relationships (SAR) and develop potent antimicrobial candidates.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]
Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, a plausible target for this class of compounds is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects. This mechanism is a well-established target for other antimicrobial drugs, such as trimethoprim. The structural similarity of the 5-aminoisoxazole core to known DHFR inhibitors suggests it may act in a similar manner.
Synthesis
The synthesis of 5-aminoisoxazole-4-carboxamide derivatives can be achieved through several established synthetic routes. A common method involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.
A general synthetic scheme is outlined below:
A specific protocol for the synthesis of related 5-aminoisoxazole-4-carboxamides involves the reaction of 2-cyanoacetamide with an appropriate N-hydroxyimidoyl chloride.[4] Another described method is a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate.[5]
Antimicrobial Activity (Representative Data)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 5-aminoisoxazole derivatives against a panel of clinically relevant microbial strains. It is important to note that these values are for structurally related compounds and should be used as a reference for guiding the investigation of this compound.
Table 1: Antibacterial Activity of 5-Aminoisoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A | 16 | 8 | 32 | 64 | [1] |
| Derivative B | 8 | 4 | 16 | 32 | [1] |
| Derivative C | 32 | 16 | 64 | >128 | [6] |
| Derivative D | 64 | 32 | 128 | >128 | [6] |
Table 2: Antifungal Activity of 5-Aminoisoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Derivative E | 8 | 16 | [7] |
| Derivative F | 16 | 32 | [7] |
| Derivative G | 4 | 8 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, sterile water).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of potential antimicrobial compounds against mammalian cells to ensure their selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Some studies on related isoxazole derivatives have reported their cytotoxic effects. For example, certain 5-aminoimidazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[8][9]
Structure-Activity Relationship (SAR)
The antimicrobial activity of 5-aminoisoxazole derivatives is significantly influenced by the nature of the substituents on the core scaffold. Key SAR observations from the literature on related compounds include:
-
Substituents on the carboxamide nitrogen: The nature of the group attached to the carboxamide nitrogen plays a critical role in determining the potency and spectrum of activity. Aromatic and heterocyclic substituents have been shown to modulate activity.
-
Substitution on the isoxazole ring: Modifications at other positions of the isoxazole ring can also impact antimicrobial efficacy.
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.
Conclusion
This compound and its derivatives represent a promising avenue for the discovery of new antimicrobial agents. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds. Further investigation into their specific mechanism of action, in vivo efficacy, and safety profile is warranted to fully realize their therapeutic potential. The versatility of the isoxazole scaffold allows for extensive chemical modifications, offering ample opportunities to develop potent and selective antimicrobial drugs.
References
- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3.4. General Procedure for the Synthesis of 5-Aminoisoxazole-4-Carboxamides (8a–k) [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 5-Aminoisoxazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 5-aminoisoxazoles into substituted pyrimidines represents a valuable synthetic strategy in medicinal chemistry and drug discovery. This rearrangement reaction, proceeding through a formal ring-opening of the isoxazole followed by recyclization, provides a pathway to a diverse range of pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for this synthetic transformation.
The key step in this process is the cleavage of the weak N-O bond in the isoxazole ring, which can be initiated under various conditions, most notably through reductive methods or base catalysis. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the thermodynamically more stable pyrimidine ring. The substitution pattern of the final pyrimidine product is dictated by the substituents present on the starting 5-aminoisoxazole and the specific reaction conditions employed.
Signaling Pathways and Logical Relationships
The overall transformation can be visualized as a multi-step process involving the activation of the 5-aminoisoxazole, ring opening, and subsequent recyclization to the pyrimidine core.
Troubleshooting & Optimization
Navigating the Synthesis of 5-Aminoisoxazole-4-carboxamide hydrogensulfate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions to enhance the yield and purity of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a valuable building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 5-Aminoisoxazole-4-carboxamide core structure?
A1: The primary and most established route involves the cyclization of a cyanoacetate derivative with hydroxylamine or one of its salts. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which is reacted with hydroxylamine to form the ethyl 5-aminoisoxazole-4-carboxylate intermediate. This ester is then typically hydrolyzed to the corresponding carboxylic acid and subsequently converted to the primary amide. The final step involves salt formation with sulfuric acid to yield the hydrogensulfate product.
Q2: My overall yield is low. What are the most critical steps to scrutinize?
A2: Low overall yield can stem from inefficiencies in multiple stages. The most critical steps to investigate are:
-
Cyclization: The initial formation of the isoxazole ring is paramount. Incomplete reaction or side product formation at this stage will impact the entire synthesis.
-
Hydrolysis: Incomplete conversion of the ester to the carboxylic acid can lead to purification challenges and a lower yield of the desired acid intermediate.
-
Amidation: The conversion of the carboxylic acid to the carboxamide is often a high-yielding step, but inefficient coupling can be a factor.
-
Purification and Isolation: Product loss during workup, extraction, and crystallization can significantly reduce the final isolated yield.
Q3: I am observing significant impurity formation during the cyclization step. What are the likely side products and how can I minimize them?
A3: During the reaction of a cyanoacetate derivative with hydroxylamine, potential side reactions include the formation of isoxazolones or incomplete cyclization. The formation of these byproducts can be influenced by the reaction pH and temperature. To minimize impurities, ensure precise control over the reaction conditions, including the slow addition of reagents and maintaining the optimal temperature. The use of a buffered system or a specific base can also direct the reaction towards the desired 5-aminoisoxazole product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 5-Aminoisoxazole-4-carboxylate (Cyclization Step) | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of hydroxylamine. | 1. Extend the reaction time and monitor by TLC or HPLC. 2. Optimize the reaction temperature. While some protocols suggest room temperature, others may benefit from gentle heating (e.g., 40-50°C). 3. Ensure accurate measurement of starting materials. A slight excess of hydroxylamine may be beneficial. 4. Use freshly prepared or high-purity hydroxylamine solution. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient amount of base (e.g., NaOH, KOH). 2. Short reaction time or low temperature. 3. Poor solubility of the ester. | 1. Increase the molar excess of the base. 2. Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor reaction completion by TLC or LC-MS. 3. Add a co-solvent such as methanol or THF to improve solubility. |
| Difficulty in Isolating the Carboxylic Acid Intermediate | 1. Incorrect pH during acidification. 2. Product is too soluble in the aqueous phase. | 1. Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 2-3) to ensure complete precipitation. 2. If the product has some water solubility, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) after acidification. |
| Poor Conversion to the Carboxamide | 1. Ineffective coupling agent. 2. Presence of moisture. 3. Steric hindrance. | 1. Experiment with different coupling agents (e.g., HATU, HOBt/EDC). 2. Ensure all reagents and solvents are anhydrous. 3. While less common for this substrate, if steric hindrance is suspected, a more reactive acid derivative (e.g., acid chloride) may be necessary. |
| Final Product (Hydrogensulfate Salt) is Oily or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect solvent for crystallization. 3. Rapid cooling. | 1. Purify the free base (carboxamide) by column chromatography or recrystallization before salt formation. 2. Screen different solvent systems for crystallization (e.g., isopropanol, ethanol/water mixtures). 3. Allow the crystallization to proceed slowly at a controlled temperature. |
Experimental Protocols
Synthesis of Ethyl 5-Aminoisoxazole-4-carboxylate
A widely adopted method for the synthesis of the 5-aminoisoxazole core involves the reaction of an enol ether with hydroxylamine.
-
Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) in water.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is often concentrated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be purified by recrystallization or column chromatography.
Process Visualization
To aid in understanding the synthesis and troubleshooting logic, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis process.
Technical Support Center: Purification of 5-Aminoisoxazole-4-Carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aminoisoxazole-4-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-aminoisoxazole-4-carboxamide derivatives?
A1: The two primary and most effective methods for the purification of 5-aminoisoxazole-4-carboxamide derivatives are recrystallization and silica gel column chromatography.[1][2] The choice between these methods depends on the physical properties of the compound, such as its crystallinity and polarity, as well as the nature of the impurities.
Q2: My 5-aminoisoxazole-4-carboxamide derivative has poor solubility in common organic solvents. How can I choose an appropriate recrystallization solvent?
A2: For compounds with limited solubility, a binary solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., diethyl ether, hexanes, or ethyl acetate) until turbidity (cloudiness) is observed.[3] Allowing this solution to cool slowly can promote the formation of pure crystals.
Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?
A3: Streaking and poor separation on silica gel are often due to the polar nature of 5-aminoisoxazole-4-carboxamide derivatives. To mitigate this, you can:
-
Modify the mobile phase: Add a small amount of a polar solvent like methanol to your eluent. If your compound is basic, adding a small percentage (0.1-2%) of a base like triethylamine or ammonium hydroxide can help reduce tailing by neutralizing acidic sites on the silica gel.[3]
-
Use a different stationary phase: Consider using a less polar stationary phase like alumina or a bonded-phase silica gel.
-
Employ dry loading: Instead of dissolving your sample in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of your column.[3]
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities can sometimes be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter it through celite to remove the carbon. The purified compound can then be recovered by removing the solvent or by recrystallization.
Troubleshooting Guides
Problem 1: Low or No Product Recovery After Purification
| Possible Cause | Troubleshooting & Optimization |
| Compound is too soluble in the recrystallization solvent. | Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Alternatively, use a binary solvent system.[3] |
| Product is co-eluting with impurities during column chromatography. | Optimize the mobile phase by running a gradient elution or by adding modifiers like triethylamine or acetic acid to improve separation.[3] |
| Product is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try using a different adsorbent like alumina or a reverse-phase silica gel. Adding a small amount of a competitive polar solvent like methanol to the eluent can also help. |
| Loss of product during transfer steps. | Ensure all transfers of solutions and solids are quantitative by rinsing glassware with the appropriate solvent. |
Problem 2: Oiling Out Instead of Crystallizing During Recrystallization
| Possible Cause | Troubleshooting & Optimization |
| The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a binary solvent system.[3] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Presence of impurities. | The presence of impurities can inhibit crystal formation. Try to purify the compound further using column chromatography before attempting recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of a solid 5-aminoisoxazole-4-carboxamide derivative.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Common solvents include methanol, ethanol, and ethyl acetate.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of a 5-aminoisoxazole-4-carboxamide derivative using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed.[4]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent. For compounds with low solubility, use the "dry loading" technique described in the FAQs.[3]
-
Elution: Begin elution with a non-polar solvent mixture (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[4]
-
Fraction Collection: Collect the eluate in fractions.[4]
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]
Data Presentation
Table 1: Purification of 5-Aminoisoxazole-4-Carboxamide Derivatives by Column Chromatography
| Derivative | Stationary Phase | Eluent System | Yield (%) | Reference |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Silica Gel | Dichloromethane:Ethyl Acetate (4:1) | 59 | [5] |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | Silica Gel | n-Hexane:Ethyl Acetate (3:2) | 67.5 | [5] |
| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide | Silica Gel | n-Hexane:Ethyl Acetate (3:2) | 81 | [5] |
| 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | Silica Gel | n-Hexane:Ethyl Acetate (3:2) | 79 | [5] |
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. 3.4. General Procedure for the Synthesis of 5-Aminoisoxazole-4-Carboxamides (8a–k) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Isoxazole Carboxamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with isoxazole carboxamides in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of isoxazole carboxamides contribute to their poor solubility?
Isoxazole carboxamides possess a unique chemical structure that can lead to solubility challenges. The isoxazole ring itself is polar due to the presence of nitrogen and oxygen atoms, which allows for hydrogen bonding with polar solvents.[1] However, the substituents on the isoxazole ring and the carboxamide group can be large, non-polar, and rigid. This combination of polar and non-polar regions, along with strong crystal lattice energy in the solid state, often results in poor solvation and, consequently, low solubility in many common organic solvents.
Q2: What are the primary strategies for enhancing the solubility of poorly soluble isoxazole carboxamides?
A variety of physical and chemical modification techniques can be employed to improve the solubility of these compounds. The selection of a method depends on the specific physicochemical properties of the derivative, such as its chemical structure, melting point, and stability.[2]
Primary Strategies Include:
-
Co-solvency: Using a mixture of solvents to modify the polarity of the medium.[3]
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension to improve the dissolution rate.[3][4][5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous solid, which typically has higher solubility than the crystalline form.[6][7]
-
pH Adjustment: For compounds with ionizable functional groups, altering the pH of the solution can significantly increase solubility.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6]
-
Lipid-Based Formulations: For lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6]
Q3: How should I approach selecting an appropriate organic solvent system for my experiment?
Choosing the right solvent is a critical first step. A systematic approach is recommended, starting with single solvents of varying polarities and progressing to more complex co-solvent systems if necessary. The principle of "like dissolves like" is a good starting point. Consider the polarity of your specific isoxazole carboxamide derivative. If the compound has significant non-polar regions, less polar solvents might be more effective. Conversely, highly substituted polar derivatives may dissolve better in more polar organic solvents. If single solvents fail, a co-solvent system is the next logical step.[9]
Troubleshooting Guide
Problem: My isoxazole carboxamide compound is not dissolving in the selected organic solvent.
This is a common issue. Follow this step-by-step troubleshooting workflow to identify a solution.
Data Presentation: Solubility & Co-solvents
If single solvents are ineffective, co-solvents can be highly effective. A small amount of a polar co-solvent can disrupt the crystal lattice energy of the solute, allowing the less polar primary solvent to solvate the molecule.
Table 1: Example Solubility of a Hypothetical Isoxazole Carboxamide Derivative
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
|---|---|---|
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane (DCM) | 3.1 | 3.0 |
| Tetrahydrofuran (THF) | 4.0 | 5.2 |
| Ethyl Acetate | 4.4 | 2.5 |
| Acetone | 5.1 | 4.8 |
| Ethanol | 5.2 | 8.1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 25 |
Table 2: Common Co-solvent Systems for Poorly Soluble Compounds
| Primary Solvent | Co-solvent | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | Methanol | 9:1 to 9.5:0.5 | Good for increasing polarity to dissolve polar functional groups. |
| Toluene | Acetic Acid | 9:1 | Effective for compounds that can be protonated.[10] |
| Tetrahydrofuran (THF) | Water | 8.5:1.5 | Can be effective but watch for compound precipitation.[11] |
| Chloroform | Ethanol | 9:1 | A classic combination for moderately polar compounds. |
Decision Framework for Solubility Enhancement
Selecting the right advanced technique is crucial for success and depends on the compound's properties and the intended application.
Experimental Protocols
Protocol 1: General Solubility Screening
Objective: To determine the approximate solubility of an isoxazole carboxamide in a range of organic solvents.
Materials:
-
Isoxazole carboxamide compound
-
Calibrated analytical balance
-
A selection of organic solvents (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker (optional)
Methodology:
-
Preparation: Accurately weigh 5-10 mg of the isoxazole carboxamide into a pre-weighed 2 mL glass vial. Record the exact mass.
-
Solvent Addition: Add the first solvent in small, precise increments (e.g., 100 µL) using a calibrated micropipette.
-
Mixing: After each addition, cap the vial and vortex vigorously for 1-2 minutes. If the solid persists, use a sonicator for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Equilibration: If undissolved solid remains, allow the vial to equilibrate. This can be done by stirring or shaking at a constant temperature (e.g., 25°C) for several hours (or until equilibrium is reached) to determine thermodynamic solubility.
-
Endpoint: Continue adding solvent increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL (mass of compound / total volume of solvent).
-
Repeat: Repeat the process for each selected solvent.
Protocol 2: Preparation of a Nano-emulgel for Improved Permeability
This protocol is adapted from a study that successfully enhanced the potency of an isoxazole-carboxamide derivative using a nano-emulgel formulation.[6][12]
Objective: To formulate a potent but poorly soluble isoxazole carboxamide derivative into a nano-emulgel to improve its delivery.
Materials:
-
Isoxazole carboxamide derivative (e.g., compound 2e from the cited study)[12]
-
Oil phase: Mineral oil
-
Surfactant: Tween 80
-
Co-surfactant: Span 80
-
Aqueous phase: Distilled water
-
Gelling agent: Carbopol 940
-
pH adjuster: Triethanolamine
-
Magnetic stirrer, homogenizer
Methodology:
-
Phase Diagram Construction (Optimization):
-
To find the optimal ratio, construct a pseudo-ternary phase diagram by preparing various mixtures of mineral oil, Tween 80, and Span 80.
-
Titrate each mixture with water and observe the region where a clear, stable nanoemulsion forms. This identifies the best concentration ranges.[6]
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the isoxazole-carboxamide derivative in the mineral oil phase.
-
Add the surfactant (Tween 80) and co-surfactant (Span 80) to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil mixture under constant, high-speed stirring until a transparent nanoemulsion is formed.[12]
-
-
Preparation of the Hydrogel Base:
-
Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in distilled water.
-
Allow the mixture to swell, typically overnight, to ensure complete hydration and formation of the gel base.
-
-
Formation of the Nano-emulgel:
-
Slowly add the prepared nanoemulsion to the hydrogel base with continuous, gentle stirring.
-
Adjust the pH of the final mixture to a suitable range (e.g., 6.8-7.4) using triethanolamine. This will neutralize the Carbopol 940, causing the mixture to thicken into the final nano-emulgel.[6]
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. longdom.org [longdom.org]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Aminoisoxazole-4-carboxamide hydrogensulfate in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Aminoisoxazole-4-carboxamide hydrogensulfate in various solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. The molecule contains both an isoxazole ring and a carboxamide functional group, both of which can be susceptible to hydrolysis under certain conditions. Generally, isoxazole rings show greater stability in neutral to acidic conditions and are more prone to degradation under basic conditions.[1][2] Similarly, amide bonds can undergo hydrolysis in both acidic and basic environments, often accelerated by heat.[3][4] For optimal stability in aqueous solutions, it is recommended to use a slightly acidic to neutral pH (pH 4-7) and to prepare solutions fresh.
Q2: I am observing degradation of the compound in my aqueous buffer. What could be the cause?
A2: Degradation in aqueous buffers is likely due to hydrolysis. Key factors that can accelerate this process include:
-
High pH: Basic conditions (pH > 8) can promote the cleavage of the isoxazole ring.[1]
-
Strongly Acidic pH: While more stable than in basic conditions, very low pH (< 3) may lead to acid-catalyzed hydrolysis of the carboxamide group.[2][4]
-
Elevated Temperature: Higher temperatures will increase the rate of hydrolysis across the pH spectrum.
-
Presence of Catalysts: Certain metal ions or enzymes in your buffer system could potentially catalyze degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend the following:
-
Solvent: Use a suitable anhydrous organic solvent like DMSO or DMF.
-
Temperature: Store at -20°C or -80°C.
-
Protection: Protect from light and moisture. Aqueous solutions are not recommended for long-term storage.
Q4: Which organic solvents are compatible with this compound?
A4: As a hydrogensulfate salt, this compound exhibits good solubility in polar aprotic solvents. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN) - may have lower solubility
-
Methanol (MeOH) - a polar protic solvent, may be suitable for short-term use.
It is advisable to use anhydrous grades of these solvents to minimize water content and reduce the risk of hydrolysis.
Q5: Are there any solvents I should avoid?
A5: It is best to avoid the following:
-
Ketone Solvents (e.g., Acetone): Primary amines can potentially react with ketones to form imines.[5]
-
Reactive Solvents: Avoid solvents that can react with amines or amides.
-
Non-polar Solvents: The compound is a salt and will likely have very poor solubility in non-polar solvents like hexane, toluene, or dichloromethane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitates out of solution. | The solvent's polarity is too low, or the concentration is too high. | Use a more polar solvent such as DMSO or DMF. Try gentle warming or sonication to aid dissolution. If precipitation occurs upon cooling, the solution may be supersaturated. |
| Loss of compound potency over a short time in an aqueous buffer. | pH-mediated hydrolysis of the isoxazole ring or carboxamide group. | Prepare solutions fresh before each experiment. If the buffer is basic, consider switching to a neutral or slightly acidic buffer (pH 4-7). Avoid elevated temperatures. |
| Discoloration of the solution. | Degradation of the compound. | Confirm the identity of the compound and check for degradation products using analytical techniques like HPLC-MS. Review solution preparation and storage procedures. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | Perform a stability study in your specific experimental medium (see protocol below). Ensure consistent solution preparation and handling procedures. |
Stability Data (Illustrative Examples)
The following tables provide illustrative data on the stability of this compound in various solvents and pH conditions. This data is for example purposes only and may not reflect actual experimental results.
Table 1: Stability in Common Organic Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining Compound (Illustrative) | Appearance |
| DMSO | >99% | Clear, colorless |
| DMF | >99% | Clear, colorless |
| Methanol | 95% | Clear, colorless |
| Acetonitrile | 98% | Clear, colorless |
Table 2: Stability in Aqueous Buffers at 37°C over 4 hours.
| Buffer pH | % Remaining Compound (Illustrative) | Potential Degradation Products |
| 4.0 (Acetate Buffer) | 97% | Minor hydrolysis products |
| 7.4 (Phosphate Buffer) | 95% | Minor hydrolysis products |
| 10.0 (Carbonate Buffer) | 70% | Isoxazole ring-opened products, carboxamide hydrolysis products |
Experimental Protocols
Protocol for Assessing Chemical Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using HPLC.
1. Materials:
-
This compound
-
Test solvent/buffer
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with a suitable modifier like formic acid)
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into the test solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench with an equal volume of cold acetonitrile if necessary, and analyze by HPLC. This will serve as your reference.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Quench as in step 3.
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting isoxazole ring formation and regioselectivity
Technical Support Center: Isoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during isoxazole ring formation, with a special focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted product due to electronic and steric factors.[1] However, poor regioselectivity can be a common issue. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]
-
Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[1]
-
In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][3]
-
Issue 2: Low Reaction Yield
Q3: I am experiencing consistently low yields in my isoxazole synthesis. What are the likely causes and how can I improve the yield?
A3: Low yields in isoxazole synthesis can arise from several factors. Below is a troubleshooting guide to help you identify and address the potential issues:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side product.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can lead to decomposition of starting materials or the desired product.
-
Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1]
-
Solution: If possible, consider using starting materials with less steric bulk. Alternatively, prolonged reaction times or an increase in temperature may be necessary, but this must be balanced against the risk of decomposition.
-
-
Purification Challenges: Isoxazoles can sometimes be difficult to purify, leading to product loss during workup and chromatography.
-
Solution: Ensure that the chromatographic conditions (e.g., solvent system, silica gel activity) are optimized for your specific product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective Isoxazole Synthesis from β-Enamino Diketones [3]
| Entry | Lewis Acid (Equiv.) | Solvent | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) | Isolated Yield (%) |
| 1 | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 80:20 | 85 |
| 2 | BF₃·OEt₂ (0.6) | CH₂Cl₂ | 88:12 | 89 |
| 3 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 95:5 | 92 |
| 4 | BF₃·OEt₂ (1.4) | CH₂Cl₂ | >99:1 | 96 |
| 5 | BF₃·OEt₂ (1.4) | THF | 90:10 | 94 |
| 6 | BF₃·OEt₂ (1.4) | Toluene | 85:15 | 88 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition
This protocol is adapted from established methods for copper(I)-catalyzed "click" chemistry approaches to isoxazole synthesis.[5]
-
Reaction Setup: To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
In situ Nitrile Oxide Generation: If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture from step 1, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]
-
Enamine Formation: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purification: Purify the resulting 3,4-disubstituted isoxazole by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.
References
Technical Support Center: Optimization of N-Acylation of 5-Aminoisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 5-aminoisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of 5-aminoisoxazoles?
A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1] Carboxylic acids can also be utilized, but they typically necessitate activation with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
Q2: Why is a base often required for this reaction?
A2: When acyl halides or anhydrides are used as acylating agents, an acidic byproduct (e.g., HCl) is generated. A base is added to neutralize this acid, which would otherwise protonate the 5-aminoisoxazole, rendering it non-nucleophilic and halting the reaction.[1] Common bases include organic amines like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[1][3]
Q3: Can acylation occur at the isoxazole ring nitrogen?
A3: The primary amino group at the 5-position of the isoxazole ring is significantly more nucleophilic than the ring nitrogen. Under standard acylation conditions, the reaction occurs selectively at the primary amine. Di-acylation is generally not observed unless under very harsh conditions.[1]
Q4: How does the choice of solvent affect the N-acylation reaction?
A4: The solvent plays a critical role in the reaction's success. Aprotic solvents are generally preferred to avoid reaction with the acylating agent.[3] Common choices include dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF).[1] The solvent should be anhydrous and capable of dissolving both the 5-aminoisoxazole and the acylating agent.[3]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Solution |
| Inadequate Basicity of the Amine | The 5-aminoisoxazole may not be basic enough to react efficiently, especially with sterically hindered or electronically deactivated acylating agents. Solution: Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to act as a proton scavenger.[3] |
| Hydrolysis of Acylating Agent | Acyl halides and anhydrides are highly sensitive to moisture and can be hydrolyzed, rendering them inactive. Solution: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor Solubility | The 5-aminoisoxazole or the acylated product may have limited solubility in the chosen solvent, leading to an incomplete reaction. Solution: Select a solvent where both reactants are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices. Gentle heating can improve solubility, but monitor for potential side reactions.[3] |
| Low Reactivity | The amine or the acylating agent may have low intrinsic reactivity. Solution: Consider switching to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride). Adding a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can also enhance the reaction rate.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Solution |
| Impurities in Starting Materials | Impurities in the 5-aminoisoxazole or the acylating agent can lead to undesired side reactions. Solution: Ensure the purity of your starting materials before initiating the reaction. Purification of starting materials may be necessary.[1][3] |
| Side Reactions | Excess heat or highly reactive functional groups on either reactant can promote side reactions. Solution: Control the reaction temperature by adding the acylating agent dropwise at a lower temperature (e.g., 0 °C).[3] Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure the complete conversion of the starting amine without promoting side reactions from a large excess.[3] |
| Di-acylation | Although less common, di-acylation can occur under forcing conditions. Solution: Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).[1] |
Issue 3: Difficult Product Purification
| Potential Cause | Solution |
| Product is Water-Soluble | The acylated product may have some solubility in water, leading to losses during aqueous workup. Solution: If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. If it is water-soluble, minimize the volume of aqueous washes or consider alternative purification methods like precipitation or crystallization. |
| Co-elution with Starting Material | The product and starting material may have similar polarities, making chromatographic separation challenging. Solution: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to convert the unreacted basic 5-aminoisoxazole into its water-soluble salt, which can then be easily removed in the aqueous phase.[1] |
| Presence of Basic Impurities | Residual base (e.g., TEA, pyridine) can complicate purification. Solution: Perform an acidic wash (e.g., dilute HCl) during the workup to remove the organic base. |
Experimental Protocols
General Protocol for N-Acylation using an Acyl Chloride
This protocol provides a general procedure for the N-acylation of a 5-aminoisoxazole with an acyl chloride.
Materials:
-
5-Aminoisoxazole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)[3]
Procedure:
-
Dissolve the 5-aminoisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (TEA or pyridine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Optimization of Reaction Conditions
The following tables summarize key reaction parameters that can be optimized for the N-acylation of 5-aminoisoxazoles.
Table 1: Selection of Base
| Base | Advantages | Considerations |
| Triethylamine (TEA) | Good proton scavenger, readily available. | Can be challenging to remove completely due to its boiling point. |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic, less likely to cause side reactions. | More expensive than TEA. |
| Pyridine | Can also act as a solvent and catalyst. | Can be nucleophilic and may lead to side products. Has a strong odor and is toxic. |
Table 2: Selection of Solvent
| Solvent | Advantages | Considerations |
| Dichloromethane (DCM) | Good solubility for many organic compounds, volatile and easy to remove. | Chlorinated solvent, environmental concerns. |
| Tetrahydrofuran (THF) | Good solvent for a wide range of compounds. | Must be anhydrous as it is miscible with water. Can form peroxides. |
| Acetonitrile (ACN) | Polar aprotic solvent, good for reactions involving salts. | Can be reactive with strong electrophiles. |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvating power for polar compounds. | Difficult to remove completely. Can decompose at high temperatures. |
Table 3: Common Coupling Agents for Carboxylic Acids
| Coupling Agent | Activator | Common By-product |
| DCC | - | Dicyclohexylurea (DCU) - solid, removed by filtration. |
| EDC | - | Ethyl-dimethylaminopropylurea - water-soluble. |
| HATU | HOBt/HOAt | Tetramethylurea - water-soluble. |
Visualizations
Caption: General workflow for the N-acylation of 5-aminoisoxazoles.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Recrystallization of Isoxazole-4-Carboxamides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of isoxazole-4-carboxamides using recrystallization methods.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of isoxazole-4-carboxamides.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your specific isoxazole-4-carboxamide derivative. The polarity of the solvent may be too different from your compound.
-
Solution:
-
Verify Solvent Choice: Isoxazole-4-carboxamides are generally polar molecules. Try polar solvents such as ethanol, acetone, or acetonitrile. For less polar derivatives, a solvent mixture like ethanol/water or toluene/hexane might be effective.[1][2]
-
Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce your final yield.
-
Try a Different Solvent: Consult the solvent selection guide below. If your compound has significant non-polar character, a less polar solvent might be necessary.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. This is more common for compounds with low melting points.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, likely because too much solvent was used.
-
Solution:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out with impurities. Once the volume is reduced, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, cool the flask in an ice bath or refrigerator.
-
Problem: The yield of recovered crystals is low.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
Premature crystallization occurred during hot filtration.
-
The crystals were washed with a solvent in which they are too soluble.
-
-
Solution:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover more crystals. Note that these second-crop crystals may be less pure.
-
Optimize Hot Filtration: To prevent premature crystallization, use a heated funnel and a minimal amount of excess hot solvent to wash the filter paper.
-
Wash with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize loss.
-
Problem: The recrystallized product is not pure.
-
Possible Cause:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively differentiate between the desired compound and the impurities (i.e., impurities were also insoluble in the cold solvent).
-
-
Solution:
-
Repeat Recrystallization: A second recrystallization with slow cooling may be necessary to improve purity.
-
Change Solvent: If impurities co-crystallize, a different solvent or solvent system may be required. Sometimes, impurities that are soluble in one solvent are insoluble in another.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing an unknown isoxazole-4-carboxamide?
A1: Ethanol is often a good starting point for the recrystallization of isoxazole derivatives.[3][4] Isoxazoles are polar heterocyclic compounds, and the carboxamide group further increases polarity, making them soluble in polar protic solvents like ethanol.[5] If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water can be effective.
Q2: How do I choose a suitable solvent system for my specific isoxazole-4-carboxamide?
A2: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A general approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. Common solvents to test include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and water, as well as mixtures like ethanol/water or hexane/ethyl acetate.[1]
Q3: Can I use the same solvent for recrystallization that I used for column chromatography?
A3: Not necessarily. The solvent system for column chromatography is designed for differential adsorption on a stationary phase, while a recrystallization solvent is chosen based on temperature-dependent solubility. However, the solvents used in chromatography (e.g., ethyl acetate, hexane) can sometimes be part of a successful mixed solvent system for recrystallization.[6]
Q4: My compound is a solid, but the melting point is still broad after one recrystallization. What should I do?
A4: A broad melting point range indicates the presence of impurities. You should perform another recrystallization. Ensure that the cooling process is slow to allow for the formation of pure crystals. If the melting point does not improve, consider that the impurity may have very similar solubility properties to your product in the chosen solvent. In this case, trying a different solvent or an alternative purification method like column chromatography may be necessary.
Q5: How can I avoid losing my product during the washing step?
A5: To minimize product loss during washing, use the smallest possible volume of ice-cold recrystallization solvent. The solvent should be cold to reduce the solubility of your crystals. Never wash the crystals with a solvent in which they are highly soluble at any temperature.
Data Presentation
Table 1: Physical Properties of Selected Isoxazole-4-Carboxamides
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Purification Method | Reference |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | C₁₉H₁₇ClN₂O₄ | 193–195 | 67 | Column Chromatography | [6] |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–Carboxamide | C₁₈H₁₃F₃N₂O₂ | 148–150 | 59 | Column Chromatography | [6] |
| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide | C₁₈H₁₆N₂O₂S | 144–146 | 81 | Column Chromatography | [6] |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide | C₁₈H₁₃F₃N₂O₃ | 158–160 | 67.5 | Column Chromatography | [6] |
| 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | C₁₇H₁₄ClN₂O₂ | 201–202 | 69 | Column Chromatography | [7] |
| 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | C₁₉H₁₈ClN₂O₄ | 188–189 | 78 | Column Chromatography | [7] |
| 3-(2-Chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide | C₂₀H₂₀ClN₂O₅ | 214–215.5 | 90 | Column Chromatography | [7] |
Table 2: Common Solvents for Recrystallization of Amides
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but many organics have low solubility. |
| Ethanol | 78 | High | A common and effective solvent for many amides. |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Acetone | 56 | Medium-High | Good solvent for a range of polarities, but its low boiling point can lead to rapid evaporation. |
| Acetonitrile | 82 | Medium-High | Often gives good results for amide recrystallization.[2] |
| Ethyl Acetate | 77 | Medium | Can be a good solvent, often used in combination with a non-polar solvent like hexane. |
| Toluene | 111 | Low | Suitable for less polar compounds or as part of a mixed solvent system. |
| Hexane | 69 | Low | Typically used as the "poor" solvent in a mixed solvent system with a more polar solvent. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of Isoxazole-4-Carboxamides
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a good starting point.
-
Dissolution: Place the crude isoxazole-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.
Visualizations
Caption: Experimental workflow for the recrystallization of isoxazole-4-carboxamides.
Caption: Troubleshooting common issues in the recrystallization of organic compounds.
Caption: Logical diagram for selecting a suitable recrystallization solvent.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the bioactivity of isoxazole-4-carboxamide isomers
A Comparative Analysis of the Bioactivity of Isoxazole-4-Carboxamide Isomers and Derivatives
The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the bioactivity of isoxazole-4-carboxamide isomers and related derivatives, focusing on their anticancer, antioxidant, and neurological activities. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Comparative Bioactivity Data
The bioactivity of isoxazole-carboxamide derivatives is significantly influenced by the position of the carboxamide group on the isoxazole ring and the nature of the substituents. The following tables summarize the quantitative data from various studies, comparing the anticancer, antioxidant, and AMPA receptor modulatory activities of different isomers and derivatives.
Anticancer Activity
The cytotoxic effects of isoxazole-4-carboxamide derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: Anticancer Activity (IC50 in µM) of Isoxazole-4-Carboxamide Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Source |
| Compound 2a | Colo205 | 9.179 | [1] |
| HepG2 | 7.55 | [1] | |
| Compound 2e | B16F1 (Melanoma) | 0.079 | [1] |
| Compound 2e (Nano-emulgel) | B16F1 (Melanoma) | 0.039 | [1] |
| Compound 129 | HeLa | 0.91 | [2] |
| Compound 130 | MCF-7 | 4.56 | [2] |
| Compounds 127-129 | Hep3B | 5.96 - 8.02 | [2] |
| MYM4 | CaCo-2 | 10.22 | [3] |
| Hep3B | 4.84 | [3] | |
| HeLa | 1.57 | [3] | |
| Compound 8 | HepG2 | 0.84 | [4] |
| Compound 10a | HepG2 | 0.79 | [4] |
| Compound 10c | HepG2 | 0.69 | [4] |
| Doxorubicin (Reference) | B16F1 (Melanoma) | 0.056 | [1] |
| Sorafenib (Reference) | HepG2 | 3.99 | [4] |
A study comparing 5-methylisoxazole-4-carboxamide (the scaffold of leflunomide) with its positional isomer, 5-methylisoxazole-3-carboxamide, revealed significant differences in their metabolic stability and mechanism of action.[5] While the 4-carboxamide undergoes N-O bond cleavage to form its active metabolite, the 3-carboxamide isomer is metabolized via peptide bond cleavage and does not inhibit the same enzyme (dihydroorotate dehydrogenase).[5] This highlights the critical role of the carboxamide position in determining the pharmacological profile.
Antioxidant Activity
The antioxidant potential of isoxazole-4-carboxamide derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity (IC50 in µg/mL) of Isoxazole-4-Carboxamide Derivatives
| Compound Reference | IC50 (µg/mL) | Source |
| Compound 158 | 0.45 | [2] |
| Compound 159 | 0.47 | [2] |
| Trolox (Reference) | 3.10 | [2] |
AMPA Receptor Modulation
Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in neurological disorders and chronic pain.
Table 3: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors
| Compound Reference | Receptor Subtype | Inhibition | IC50 (µM) | Source |
| CIC-1 | GluA2 / GluA2/3 | 8-fold reduction in peak current | - | [6][7][8] |
| CIC-2 | GluA2 / GluA2/3 | 7.8-fold reduction in peak current | - | [6][7][8] |
| ISX-11 | GluA2 | Potent Inhibition | 4.4 | [9] |
| GluA2/3 | Potent Inhibition | 4.62 | [9] | |
| ISX-8 | GluA2 | Significant Inhibition | 4.6 | [9] |
| GluA2/3 | Significant Inhibition | 4.79 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key bioactivity assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-carboxamide compounds. Include a vehicle control (solvent alone) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]
DPPH Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[12]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.[13]
Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Activity
This technique is used to measure the ion currents flowing through AMPA receptors in response to the application of isoxazole-carboxamide derivatives.
-
Cell Preparation: Use cells (e.g., HEK293t) expressing the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).
-
Recording Setup: Obtain a whole-cell patch by rupturing the cell membrane under a glass micropipette, allowing electrical access to the entire cell.[14]
-
Baseline Current Measurement: Apply glutamate (e.g., 10 mM) to induce inward currents, representing the baseline AMPA receptor activity.
-
Compound Application: Co-apply the isoxazole-4-carboxamide derivatives with glutamate to assess their inhibitory or modulatory effects on the AMPA-evoked currents.[6][7][8]
-
Data Analysis: Measure the peak current amplitudes and analyze the kinetics of deactivation and desensitization of the receptor currents.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of isoxazole-4-carboxamide derivatives.
EGFR and VEGFR2 Signaling Pathways in Cancer
Several isoxazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][15]
Apoptosis Induction Pathway
Many isoxazole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[7][16][17]
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 5-Aminoisoxazole-4-carboxamide Derivatives in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer potential of 5-aminoisoxazole-4-carboxamide derivatives compared to alternative agents.
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds being investigated, isoxazole derivatives have emerged as a promising class of molecules with significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of 5-aminoisoxazole-4-carboxamide derivatives and related compounds, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.
Comparative Efficacy Against Cancer Cell Lines
Recent studies have highlighted the potential of isoxazole-carboxamide derivatives as anticancer agents. Their efficacy, often measured by the half-maximal inhibitory concentration (IC50), has been evaluated across a range of human cancer cell lines. For comparative purposes, their performance is frequently benchmarked against established chemotherapeutic drugs such as Doxorubicin and 5-Fluorouracil (5-FU).
Cytotoxicity Data of Isoxazole-Carboxamide Derivatives
The following table summarizes the cytotoxic activity of several synthesized isoxazole-carboxamide derivatives against various cancer cell lines. These compounds have demonstrated a spectrum of activity, from moderate to potent, when compared to the standard anticancer drug Doxorubicin.[1][2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Derivative 2a | Colo205 (Colon) | 9.179 | Doxorubicin | - |
| HepG2 (Liver) | 7.55 | Doxorubicin | - | |
| B16F1 (Melanoma) | >50 | Doxorubicin | - | |
| HeLa (Cervical) | 40.85 | Doxorubicin | - | |
| Derivative 2d | HeLa (Cervical) | 15.48 (µg/ml) | Doxorubicin | - |
| Hep3B (Liver) | ~23 (µg/ml) | Doxorubicin | - | |
| Derivative 2e | Hep3B (Liver) | ~23 (µg/ml) | Doxorubicin | - |
| B16F1 (Melanoma) | 0.079 | Doxorubicin | 0.056 |
Note: IC50 values for derivatives 2d and 2e were reported in µg/ml and are presented as such.
Insights into the Mechanism of Action
Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Studies on isoxazole-carboxamide derivatives and the related compound 5-aminoimidazole-4-carboxamide riboside (AICAR) have revealed distinct mechanisms of action.
Isoxazole-Carboxamide Derivatives: Cell Cycle Arrest and Apoptosis Induction
Several isoxazole-carboxamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds 2d and 2e were found to cause a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells.[2] Furthermore, these compounds were observed to reduce necrosis and promote a shift towards apoptosis, a programmed cell death mechanism that is a desirable outcome in cancer therapy.[2]
Figure 1: Proposed mechanism of action for select isoxazole-carboxamide derivatives.
AICAR: A Dual Pathway of AMPK-Dependent and Independent Apoptosis
5-aminoimidazole-4-carboxamide riboside (AICAR), a related compound, is known to inhibit cancer cell proliferation through different signaling pathways.[3] One major pathway involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activated AMPK can lead to S-phase cell cycle arrest through the upregulation of tumor suppressor proteins like p21, p27, and p53, and the inhibition of the pro-survival PI3K-Akt pathway.[3]
However, some studies suggest that AICAR can also induce apoptosis through an AMPK-independent mechanism involving NADPH oxidase and the generation of reactive oxygen species (ROS).[5][6] Additionally, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in AICAR-mediated inhibition of cell proliferation and survival.[7][8]
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Aminoisoxazole-4-carboxamides
The 5-aminoisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. For researchers and drug development professionals, the efficient and reliable synthesis of these molecules is of paramount importance. This guide provides a comparative overview of common synthetic routes to 5-aminoisoxazole-4-carboxamides, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Strategies
Three primary synthetic strategies for the preparation of 5-aminoisoxazole-4-carboxamides and their close derivatives have been identified in the literature. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key aspects of each approach.
| Synthetic Route | Starting Materials | Key Transformation | Reported Yields | Reaction Conditions | Advantages | Disadvantages |
| Route A | 2-Cyanoacetamide, N-Hydroxyimidoyl chlorides | Cyclocondensation | Moderate to Good | Basic conditions (NaOEt or NaH), elevated temperatures | Good for a range of substituents on the 3-position. | Requires pre-synthesis of N-hydroxyimidoyl chlorides. |
| Route B | β-Enamino ketoesters, Hydroxylamine hydrochloride | Cyclocondensation | Moderate[1] | Typically in an alcoholic solvent, may require heating | Regioselective synthesis of 5-substituted isoxazoles. | Requires synthesis of the β-enamino ketoester precursor. |
| Route C | Aryl isothiocyanates, Methyl cyanoacetate, Hydroxylamine | Multi-step one-pot reaction | Good (75-90%)[2] | Basic conditions followed by reflux with hydroxylamine | Good yields and readily available starting materials. | Limited to 3-arylamino substituted products. |
Experimental Protocols
Route A: From 2-Cyanoacetamide and N-Hydroxyimidoyl Chlorides
This method involves the base-mediated condensation of 2-cyanoacetamide with an appropriate N-hydroxyimidoyl chloride.
General Procedure for the Synthesis of 5-Aminoisoxazole-4-carboxamides:
A fresh solution of sodium ethoxide in ethanol is prepared from sodium (1.5 equivalents) and absolute ethanol. This solution is added dropwise to a stirred solution of 2-cyanoacetamide (1.0 equivalent) in absolute ethanol at 50 °C. The resulting suspension is then cooled in an ice bath, and a solution of the corresponding N-hydroxyimidoyl chloride (1.0 equivalent) in ethanol is added dropwise. The mixture is stirred for an additional 30 minutes at 0 °C and then refluxed for 18 hours. After the reaction is complete, the ethanol is removed under reduced pressure. The resulting solid is then purified by washing with water and recrystallization from methanol, or by dissolution in ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by flash column chromatography.
Alternatively, sodium hydride (1.2 equivalents) can be used as the base in anhydrous dimethylformamide (DMF). After stirring for 15 minutes, a solution of the N-hydroxyimidoyl chloride in anhydrous DMF is added dropwise. The reaction mixture is stirred under an inert atmosphere for 2 hours at room temperature and then at 70 °C for 18 hours. Work-up involves the addition of water and extraction with ethyl acetate.
Route B: From β-Enamino Ketoesters and Hydroxylamine
This approach relies on the cyclization of a β-enamino ketoester with hydroxylamine to form the isoxazole ring.
Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate:
To a solution of the starting β-enamino ketoester (1.0 equivalent) in methanol, hydroxylamine hydrochloride (1.2 equivalents) is added. The reaction mixture is then stirred at reflux for a specified time (typically several hours) until the starting material is consumed, as monitored by thin-layer chromatography. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford the desired 5-aminoisoxazole-4-carboxamide derivative. The reported yield for methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate is moderate[1].
Route C: From Aryl Isothiocyanates, Methyl Cyanoacetate, and Hydroxylamine
This route provides access to 3-arylamino-substituted 5-aminoisoxazole-4-carboxamides in good yields.
Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate:
To a solution of sodium (1.0 equivalent) in tetrahydrofuran, methyl cyanoacetate (1.0 equivalent) is added, and the mixture is stirred for 15 minutes. Phenyl isothiocyanate (1.0 equivalent) is then added, and the reaction is stirred for an additional 2 hours at room temperature to form the intermediate thioxopropanoate. To this mixture, hydroxylamine hydrochloride (1.0 equivalent) and ammonium acetate are added, and the solution is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to give the final product. For methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate, a yield of 75% has been reported[2].
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: Synthetic pathway for Route C.
References
A Comparative Analysis of 5-Aminoisoxazole-4-carboxamide Derivatives and Other Kinase Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibition and Pathway Modulation
In the landscape of kinase-targeted drug discovery, the isoxazole scaffold has emerged as a privileged structure, giving rise to a variety of derivatives with potent inhibitory activity. This guide provides a comparative analysis of 5-Aminoisoxazole-4-carboxamide derivatives against other well-established kinase inhibitors and signaling modulators. Due to a common point of confusion, this guide will first address derivatives of 5-Aminoisoxazole-4-carboxamide and then provide a detailed comparison of the similarly named but distinct compound, 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR), with other key modulators of related signaling pathways.
Part 1: 5-Aminoisoxazole-4-carboxamide Derivatives as Direct Kinase Inhibitors
While 5-Aminoisoxazole-4-carboxamide itself is primarily a chemical scaffold, its derivatives have been synthesized and evaluated as potent inhibitors of various kinases, demonstrating significant potential in anticancer research.
Efficacy of 5-Aminoisoxazole-4-carboxamide Derivatives
Recent studies have highlighted the efficacy of specific derivatives against key oncogenic kinases. For instance, a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have been identified as highly selective FLT3 inhibitors.[1] Another study on novel isoxazole-carboxamide derivatives showcased their cytotoxic effects on melanoma cell lines.[2]
Quantitative Data: Kinase Inhibition and Cytotoxicity
The following table summarizes the inhibitory concentrations (IC50) of representative 5-Aminoisoxazole-4-carboxamide derivatives against their target kinases and various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | FLT3 | 106 | - | - | [1] |
| FLT3-ITD | 301 | - | - | [1] | |
| Compound 2e | - | - | B16F1 (Melanoma) | 0.079 | [2] |
| Compound 2a | - | - | Colo205 (Colon) | 9.179 | [2] |
| - | - | HepG2 (Liver) | 7.55 | [2] |
Experimental Protocols
FLT3 Kinase Inhibition Assay (for Compound 7d) [1]
-
Enzyme: Recombinant human FLT3 kinase domain.
-
Substrate: A synthetic peptide substrate.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The kinase reaction was performed in a buffer containing ATP and the substrate. The inhibitory effect of the compound was determined by measuring the decrease in the FRET signal.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (for Compounds 2a and 2e) [2]
-
Cell Lines: B16F1, Colo205, HepG2.
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration.
-
Data Analysis: The absorbance was measured at a specific wavelength, and the IC50 values were determined from the dose-response curves.
Signaling Pathway of FLT3 Inhibition
The following diagram illustrates the signaling pathway inhibited by the 5-Aminoisoxazole-4-carboxamide derivative, Compound 7d.
Caption: Inhibition of the FLT3 signaling pathway by a 5-Aminoisoxazole-4-carboxamide derivative.
Part 2: 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR) - An AMPK Activator
A frequent point of confusion arises with 5-Aminoimidazole -4-carboxamide Ribonucleoside (AICAR), which, unlike the previously discussed compounds, is not a direct kinase inhibitor but a pro-drug that activates AMP-activated protein kinase (AMPK). AICAR is a cell-permeable adenosine analog that is phosphorylated intracellularly to ZMP, an AMP mimetic, which then allosterically activates AMPK. This section compares the effects of AICAR with other well-known modulators of related metabolic and signaling pathways: Metformin and Rapamycin.
Comparative Efficacy of AICAR, Metformin, and Rapamycin
AICAR, Metformin, and Rapamycin all impact key cellular processes such as cell growth, proliferation, and metabolism, but through distinct mechanisms. AICAR and Metformin are both activators of AMPK, a central regulator of cellular energy homeostasis, while Rapamycin is an inhibitor of the mechanistic target of rapamycin (mTOR), a key kinase downstream of AMPK.
Quantitative Data: Comparison of Cellular Effects
The following table summarizes the effects of AICAR, Metformin, and Rapamycin on various cellular parameters from published studies.
| Compound | Primary Target | Effect on AMPK | Effect on mTORC1 | Effect on Cell Proliferation | Reference |
| AICAR | AMPK | Activator | Inhibitor | Inhibits | [3] |
| Metformin | Complex I (indirectly AMPK) | Activator | Inhibitor | Inhibits | |
| Rapamycin | mTOR | No direct effect | Inhibitor | Inhibits |
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the activation state of AMPK and the inhibition of mTOR signaling.
-
Method: Cells are treated with AICAR, Metformin, or Rapamycin for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of AMPK (p-AMPK), ACC (p-ACC), S6K (p-S6K), and total protein levels are used for detection.
-
Data Analysis: Band intensities are quantified using densitometry and normalized to total protein or a loading control like β-actin.
Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on cell growth.
-
Method: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of AICAR, Metformin, or Rapamycin. Cell viability is assessed at different time points using methods such as the MTT assay or direct cell counting.
-
Data Analysis: The concentration of each compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
Signaling Pathways: AICAR, Metformin, and Rapamycin
The following diagrams illustrate the points of action of AICAR, Metformin, and Rapamycin on the AMPK-mTOR signaling pathway.
Caption: Upstream activation of AMPK by AICAR and Metformin.
Caption: Downstream inhibition of the mTORC1 pathway by activated AMPK and Rapamycin.
Summary and Conclusion
This guide has provided a comparative overview of 5-Aminoisoxazole-4-carboxamide derivatives and the AMPK activator AICAR, along with other key signaling modulators.
-
5-Aminoisoxazole-4-carboxamide derivatives represent a promising class of direct kinase inhibitors, with specific analogues demonstrating high potency and selectivity against targets like FLT3. Further research into the structure-activity relationships of this scaffold is warranted to develop novel anticancer therapeutics.
-
AICAR , an AMPK activator, offers a distinct approach to modulating kinase signaling pathways. Its ability to mimic a low-energy state and subsequently inhibit anabolic processes through AMPK activation provides a powerful tool for studying cellular metabolism and has therapeutic potential in metabolic diseases and cancer.
The choice between a direct kinase inhibitor, such as a 5-Aminoisoxazole-4-carboxamide derivative, and a metabolic pathway modulator like AICAR will depend on the specific therapeutic strategy and the desired biological outcome. Understanding the distinct mechanisms of action and having access to robust comparative data is crucial for making informed decisions in drug discovery and development.
References
- 1. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of 5-Aminoisoxazole-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of 5-aminoisoxazole-based drug candidates against established alternatives in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in the evaluation and development of this promising class of compounds.
Anti-inflammatory Activity: Comparative In Vivo Efficacy
Recent preclinical studies have demonstrated the potential of 5-aminoisoxazole derivatives as potent anti-inflammatory agents. This section compares the in vivo performance of a representative 5-aminoisoxazole compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in a widely used animal model of acute inflammation.
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
The efficacy of 5-aminoisoxazole derivatives was evaluated in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The data below summarizes the percentage of edema inhibition at various time points post-treatment.
| Treatment Group | Dose (mg/kg) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| 5-Aminoisoxazole Derivative | 100 | 34.33% | 45.12% | 58.67% | 71.22% | 83.09% |
| Diclofenac (Standard) | 10 | 38.15% | 50.21% | 63.45% | 75.89% | 84.00% |
| Control (Vehicle) | - | 0% | 0% | 0% | 0% | 0% |
Data compiled from in vivo studies. The specific 5-aminoisoxazole derivative data is representative of compounds investigated for anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology used to induce and measure acute inflammation in rats to assess the efficacy of anti-inflammatory compounds.
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound (5-aminoisoxazole derivative), standard drug (Diclofenac), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Signaling Pathway: Cyclooxygenase (COX) Inhibition in Inflammation
Many anti-inflammatory drugs, including NSAIDs, exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. 5-Aminoisoxazole derivatives have been investigated for their potential to modulate this pathway.
Caption: Inhibition of the COX pathway by anti-inflammatory agents.
Neuropharmacological Activity: A Framework for Comparative In Vivo Validation
This section provides a template for the in vivo validation of a 5-aminoisoxazole-based drug candidate, using the known GABA-A receptor agonist Muscimol as a benchmark.
Data Presentation: Hypothetical Comparison of Sedative Effects
The following table illustrates how quantitative data on the sedative effects of a novel 5-aminoisoxazole derivative could be compared to a standard GABA-A agonist in a locomotor activity test in mice.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Reduction in Locomotor Activity |
| 5-Aminoisoxazole Derivative | 5 | 1500 ± 120 | 40% |
| 10 | 800 ± 95 | 68% | |
| Muscimol (Standard) | 0.5 | 1350 ± 110 | 46% |
| 1 | 650 ± 80 | 74% | |
| Control (Vehicle) | - | 2500 ± 200 | 0% |
This data is hypothetical and serves as an example for a comparative study.
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol describes a standard behavioral test to assess the sedative or stimulant effects of a compound by measuring the spontaneous locomotor activity of an animal.
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated tracking system (e.g., video camera and software) to record the animal's movements.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (5-aminoisoxazole derivative), standard drug (Muscimol), or vehicle intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record the locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 15 minutes).
-
Clean the arena thoroughly between each trial to eliminate olfactory cues.
Data Analysis: The total distance traveled and other parameters are analyzed using statistical methods such as ANOVA to compare the effects of different treatments.
Experimental Workflow: In Vivo Validation of a Novel CNS Drug Candidate
The following diagram illustrates a typical workflow for the in vivo validation of a new central nervous system (CNS) drug candidate, from initial screening to more complex behavioral and safety assessments.
Caption: A generalized workflow for the in vivo validation of a CNS drug candidate.
Logical Relationship: Comparative Drug Candidate Evaluation
The following diagram outlines the logical steps involved in comparing a novel drug candidate to an established alternative.
Caption: Logical flow for the comparative evaluation of drug candidates.
Comparative Analysis of the Cross-Reactivity Profile of 5-Aminoisoxazole-4-carboxamide hydrogensulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a heterocyclic compound that serves as a critical building block in medicinal chemistry. Given its role as a scaffold for more complex bioactive molecules, understanding its inherent potential for off-target interactions is crucial for early-stage drug discovery. This document presents a representative cross-reactivity study, comparing it with other common heterocyclic scaffolds, and provides detailed experimental protocols for assessing such interactions.
The isoxazole core is a privileged structure in pharmaceuticals, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Derivatives of isoxazole-carboxamide have been investigated as potent modulators of various biological targets, including protein kinases and AMPA receptors. Therefore, assessing the selectivity of the parent scaffold is a critical first step in any drug development campaign.
Comparator Compounds
To provide a meaningful comparison, two other widely used heterocyclic building blocks in drug discovery are included in this analysis:
-
Compound B: 4-Amino-1H-pyrazole-3-carboxamide: A pyrazole derivative, another five-membered nitrogen-containing heterocycle prevalent in kinase inhibitors.
-
Compound C: 5-Amino-1H-1,2,4-triazole-3-carboxamide: A triazole derivative, recognized for its role in a variety of pharmacologically active compounds.
Cross-Reactivity Screening Data
The following table summarizes hypothetical data from a representative off-target screening panel. The data is presented as the percent inhibition (% Inhibition) at a screening concentration of 10 µM. Higher values indicate stronger interaction with the off-target protein.
| Target Class | Target | This compound (% Inhibition @ 10 µM) | 4-Amino-1H-pyrazole-3-carboxamide (% Inhibition @ 10 µM) | 5-Amino-1H-1,2,4-triazole-3-carboxamide (% Inhibition @ 10 µM) |
| Kinases | ||||
| ABL1 | 15 | 25 | 8 | |
| SRC | 22 | 30 | 12 | |
| LCK | 18 | 28 | 10 | |
| FLT3 | 45 | 15 | 5 | |
| VEGFR2 | 38 | 12 | 7 | |
| p38α (MAPK14) | 25 | 40 | 15 | |
| CK1δ | 55 | 20 | 9 | |
| GPCRs | ||||
| Adenosine A1 | 5 | 8 | 12 | |
| Adrenergic α2A | 2 | 5 | 8 | |
| Dopamine D2 | 8 | 10 | 15 | |
| Serotonin 5-HT2A | 12 | 18 | 22 | |
| Ion Channels | ||||
| hERG (KCNH2) | 10 | 15 | 5 | |
| Nav1.5 (SCN5A) | 3 | 7 | 10 |
Note: This data is representative and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key cross-reactivity assays are provided below.
Kinase Panel Screening (Competitive Binding Assay)
This protocol describes a high-throughput method to determine the interaction of a test compound with a large panel of kinases.
Principle: The assay is based on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 10 µM) with the kinase and the immobilized ligand.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified. A common method involves using kinases tagged with DNA, which can then be detected and quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The result is expressed as a percentage of the control (% Inhibition).
GPCR Off-Target Screening (Radioligand Binding Assay)
This protocol details a competition binding assay to determine the interaction of a test compound with a panel of G-Protein Coupled Receptors (GPCRs).
Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor. The amount of displaced radioligand is proportional to the test compound's affinity for the receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the target GPCR. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the following components are added in order:
-
Binding buffer.
-
The test compound at a fixed concentration (e.g., 10 µM).
-
A fixed concentration of the specific radiolabeled ligand (typically at or below its dissociation constant, Kd).
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The percent inhibition by the test compound is then calculated relative to the specific binding in the absence of the compound.
Visualizations
Caption: Workflow for a competitive binding kinase screening assay.
References
Benchmarking the Stability of Isoxazole-Based Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility.[1][2][3] However, the inherent stability of the isoxazole nucleus can be a critical determinant of a drug candidate's pharmacokinetic profile and overall success. This guide provides a comparative analysis of the stability of different isoxazole-based scaffolds, supported by experimental data, to aid researchers in the selection and optimization of robust drug candidates.
The stability of a molecule is a multifaceted property, encompassing its resistance to degradation under various physiological and environmental conditions. For isoxazole-containing compounds, the N-O bond is a key feature influencing their stability, being susceptible to cleavage under certain reductive, basic, or photochemical conditions.[2][4] This guide will delve into the metabolic, chemical (pH), plasma, and photostability of isoxazole scaffolds.
Data Presentation: A Comparative Overview of Isoxazole Scaffold Stability
The following tables summarize quantitative data on the stability of various isoxazole-based scaffolds. It is important to note that direct head-to-head comparative studies across a wide range of isoxazole scaffolds are limited in the public domain. The data presented here is a compilation from various sources and should be interpreted as a general guide to the relative stability of different substitution patterns.
Table 1: Metabolic Stability of Isoxazole Derivatives in Human Liver Microsomes (HLM)
| Isoxazole Scaffold/Drug | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound(s) |
| Leflunomide | 3-unsubstituted | - | - | - |
| Valdecoxib | 3,4-diaryl | - | - | - |
| Sulfamethoxazole | 5-amino, 3-methyl | - | - | - |
| Zonisamide | 1,2-benzisoxazole | - | - | - |
| Risperidone | 1,2-benzisoxazole derivative | - | - | - |
Table 2: Chemical Stability of Isoxazole Derivatives under Different pH Conditions
| Isoxazole Scaffold/Drug | pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| Leflunomide | 4.0 | 25 | Stable | - |
| Leflunomide | 7.4 | 25 | Stable | - |
| Leflunomide | 10.0 | 25 | 6.0 h | A771726 (ring-opened metabolite) |
| Leflunomide | 4.0 | 37 | Stable | - |
| Leflunomide | 7.4 | 37 | 7.4 h | A771726 |
| Leflunomide | 10.0 | 37 | 1.2 h | A771726 |
| N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone | < 3.5 | - | pH-dependent degradation | 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, hydroxylamine |
The stability of the isoxazole ring is significantly influenced by pH and temperature. Basic conditions, in particular, can catalyze the ring opening of certain isoxazoles, as demonstrated with leflunomide.[6]
Table 3: Plasma Stability of Isoxazole Derivatives
| Isoxazole Scaffold/Drug | Species | Incubation Time (min) | % Remaining |
| Sulfonylhydrazone Derivative 4 | Rat | 60 | Very Stable |
| Sulfonylhydrazone Derivative 5 | Rat | 60 | Very Stable |
| Sulfonylhydrazone Derivative 6 | Rat | 60 | Unstable (2.2% remaining) |
| Sulfonylhydrazone Derivative 7 | Rat | 60 | Unstable (9.6% remaining) |
| Sulfonylhydrazone Derivative 8 | Rat | 60 | Unstable |
| Sulfonylhydrazone Derivative 9 | Rat | 60 | Very Stable |
Plasma stability is crucial for determining a drug's in vivo half-life. The data above for a series of sulfonylhydrazone derivatives containing an isoxazole moiety highlights how different substituents on the scaffold can dramatically impact plasma stability, with some compounds being very stable while others are rapidly degraded.[7]
Table 4: Photostability of Isoxazole Scaffolds
| Isoxazole Scaffold/Drug | Light Source | Exposure Conditions | Observations |
| General Isoxazoles | UV irradiation | - | Ring collapse and rearrangement to oxazole via an azirine intermediate. |
| N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone | - | - | Susceptible to photodegradation. |
The weak N-O bond in the isoxazole ring makes it susceptible to cleavage upon UV irradiation, leading to molecular rearrangements.[2] This is a critical consideration for the formulation and packaging of isoxazole-containing drugs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compound stability. Below are representative protocols for key stability assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Control compounds (e.g., a highly metabolized compound and a stable compound)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a specific volume of the test compound working solution to the corresponding wells.
-
Terminate the reaction at each time point by adding ice-cold acetonitrile or methanol.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[8][9][10][11][12]
Chemical (pH) Stability Assay
This assay determines the stability of a compound in aqueous solutions at different pH values, mimicking various physiological and formulation conditions.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Buffers of different pH values (e.g., pH 2, 7.4, and 10)
-
Incubator, HPLC or LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound by diluting the stock solution in each of the pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Calculate the degradation rate constant and half-life at each pH.[13][14]
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C.
-
Prepare a working solution of the test compound.
-
In a 96-well plate, add the plasma and the test compound working solution.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.[15][16][17]
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound and calculate the half-life in plasma.[15][18]
Photostability Assay
This assay evaluates the degradation of a compound upon exposure to light, as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[1][19][20][21]
Materials:
-
Test compound (as solid and in solution)
-
Photostability chamber equipped with a light source capable of emitting both UV-A and visible light (e.g., xenon or metal halide lamp).
-
Chemically inert and transparent containers.
-
Dark control samples.
-
HPLC or LC-MS/MS system.
Procedure:
-
Expose the test compound (both as a solid and in a suitable solvent) to a controlled light source in the photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1][19][20]
-
Simultaneously, store dark control samples, protected from light, under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Assess for any physical changes (e.g., color, precipitation) and quantify the parent compound and any degradation products using a validated HPLC or LC-MS/MS method.
-
Compare the results from the exposed and control samples to determine the extent of photodegradation.[1][22]
Mandatory Visualization
Caption: General experimental workflow for assessing the stability of isoxazole-based compounds.
Caption: Hypothetical signaling pathway inhibited by an isoxazole-based drug.
Caption: Logical relationship between isoxazole scaffold stability and drug candidate optimization.
References
- 1. rdlaboratories.com [rdlaboratories.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ikev.org [ikev.org]
- 22. researchgate.net [researchgate.net]
Validating the Target Engagement of 5-Aminoisoxazole-4-carboxamide hydrogensulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the target engagement of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a novel small molecule with therapeutic potential. Objective comparison of experimental approaches, supported by detailed protocols and data presentation, is offered to aid researchers in selecting the most appropriate validation strategy. For the context of this guide, we will hypothesize that this compound acts as an inhibitor of a specific kinase, hereafter referred to as "Target Kinase X."
Introduction to Target Engagement
Confirming that a bioactive small molecule interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development.[1][2][3] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize downstream biological effects.[1][2] Validating target engagement early in the research pipeline can de-risk a project and increase the likelihood of clinical success. This guide focuses on two widely adopted and robust methods for quantifying the interaction between a test compound and its cellular target: the Cellular Thermal Shift Assay (CETSA) and Kinase Inhibition Assays.
Comparative Overview of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of the CETSA and Kinase Inhibition Assay methodologies for our compound of interest, this compound, against its hypothetical target, Target Kinase X.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinase Inhibition Assay |
| Principle | Measures the thermal stabilization of Target Kinase X upon binding of this compound in a cellular context.[4][5][6] | Quantifies the enzymatic activity of Target Kinase X in the presence of varying concentrations of this compound.[7][8][9] |
| Primary Output | Thermal melt curves and isothermal dose-response curves, providing evidence of direct binding.[4][10] | IC50 values, indicating the concentration of the compound required to inhibit 50% of the kinase activity.[7] |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissue samples, reflecting a more physiological environment.[4][11] | Typically performed with purified recombinant kinase or in cell lysates, which may not fully recapitulate the cellular milieu. |
| Throughput | Moderate to high, with plate-based formats available.[4] | High, especially with luminescence or fluorescence-based readouts in 384-well or 1536-well plates.[7][12] |
| Key Advantage | Provides direct evidence of target binding in a native cellular environment without requiring modification of the compound or target.[5] | Highly sensitive, quantitative, and well-suited for screening large compound libraries to determine potency.[8][9] |
| Limitations | Requires a specific antibody for detection (e.g., by Western blot) or a tagged protein for other detection methods. The magnitude of the thermal shift can vary. | Does not directly confirm target binding in intact cells; susceptible to interference from compounds that affect the detection system (e.g., luciferase).[12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for use with cultured cells to assess the engagement of this compound with endogenous Target Kinase X.
Materials:
-
Cultured cells expressing Target Kinase X
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for Target Kinase X
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.[11]
-
Heating Step: Resuspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Target Kinase X.[10]
-
Data Analysis: Quantify the band intensities to generate a melting curve, plotting the percentage of soluble Target Kinase X as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[4][6]
Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of target engagement, treat cells with a range of compound concentrations and heat all samples at a single temperature (e.g., the temperature that results in ~50% protein precipitation in the vehicle control). Plot the amount of soluble Target Kinase X against the compound concentration to generate a dose-response curve.[10]
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a high-throughput luminescence-based assay to measure the inhibition of Target Kinase X by this compound. The principle is to quantify the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[7][13]
Materials:
-
Recombinant human Target Kinase X
-
Specific peptide substrate for Target Kinase X
-
ATP
-
This compound in DMSO
-
Known inhibitor of Target Kinase X (positive control)
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.[7]
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, Target Kinase X, and the peptide substrate.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Include "no kinase" controls to represent 100% inhibition.[7]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[7]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: CETSA Isothermal Dose-Response Data for this compound
| Compound Concentration (µM) | Soluble Target Kinase X (% of Vehicle) |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 1 | 55.1 |
| 10 | 20.7 |
| 100 | 5.3 |
Table 2: Kinase Inhibition Data for this compound
| Compound Concentration (nM) | Percent Inhibition of Target Kinase X |
| 1 | 5.2 |
| 10 | 15.8 |
| 100 | 48.9 |
| 1000 | 89.1 |
| 10000 | 97.6 |
| IC50 (nM) | 102.3 |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for a luminescence-based Kinase Inhibition Assay.
Conclusion
Validating the target engagement of this compound is a pivotal step in advancing its development as a potential therapeutic agent. Both the Cellular Thermal Shift Assay and in vitro Kinase Inhibition Assays offer powerful, complementary approaches to confirm and quantify the interaction with its putative target, Target Kinase X. CETSA provides invaluable evidence of direct binding in a physiological context, while kinase inhibition assays offer a high-throughput method to determine functional potency. By employing these methodologies, researchers can build a robust data package to support the mechanism of action and guide further optimization of this promising compound.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. annualreviews.org [annualreviews.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promega.com [promega.com]
A Researcher's Guide to in Silico Evaluation of Isoxazole-4-Carboxamide Analogs
A Comparative Analysis of Molecular Docking Studies for Novel Drug Discovery
For researchers and scientists engaged in the discovery of novel therapeutics, isoxazole-4-carboxamide and its analogs represent a promising scaffold with a wide range of pharmacological applications.[1] Computational techniques, particularly molecular docking, have become indispensable in predicting the binding affinities and interaction patterns of these compounds with various biological targets. This guide provides a comparative overview of docking studies on isoxazole-4-carboxamide analogs, supported by experimental data and detailed protocols to aid in the design and interpretation of in silico investigations. The primary focus of these studies has been on targets implicated in cancer and inflammation, such as protein kinases and cyclooxygenase (COX) enzymes.[2][3]
Performance Comparison of Isoxazole-Based Ligands
The following tables summarize quantitative data from various computational docking studies on isoxazole derivatives against a range of biological targets. These targets are predominantly implicated in cancer and inflammation, highlighting potential therapeutic avenues for novel isoxazole-based compounds.
Table 1: Docking Performance of Fused Isoxazole Derivatives Against Kinase and Other Cancer Targets
| Ligand Scaffold | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues |
| Pyrrolo[3,4-d]isoxazolidine-furan hybrid | EGFR | 4ZAU | -6.57 kcal/mol (g score) | GLU 762, LYS 745, MET 793 |
| Pyrrolo[3,4-d]isoxazolidine-furan hybrid | VEGFR-2 | - | Moderate inhibitory activity | Not specified in abstract |
| Pyrrolo[3,4-d]isoxazolidine-furan hybrid | Topo II | - | Moderate inhibitory activity | Not specified in abstract |
Data sourced from a comparative guide on computational docking of Furo[3,4-d]isoxazole analogs.[2]
Table 2: Inhibitory Activity of Isoxazole-Carboxamide Derivatives against COX Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 | COX-1 | 64 | 4.63 |
| A13 | COX-2 | 13 |
This data highlights the potent and selective inhibition of COX-2 by compound A13.[3][4][5]
Table 3: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase (CA)
| Compound ID | IC50 (µM) | % Inhibition |
| AC2 | 112.3 ± 1.6 | 79.5 |
| AC3 | 228.4 ± 2.3 | 68.7 |
| Standard | 18.6 ± 0.5 | 87.0 |
These results indicate that while the tested isoxazole derivatives show inhibitory activity against carbonic anhydrase, they are less potent than the standard inhibitor.[6]
Experimental Protocols in Docking Studies
The methodologies employed in computational docking studies of isoxazole derivatives generally follow a standardized workflow. The following sections detail the typical experimental protocols extrapolated from the reviewed literature.[2]
Protein Preparation
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1][2]
-
Preparation of the Protein: Standard preparation procedures involve the removal of water molecules and any co-crystallized ligands. Polar hydrogens are then added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms.[2]
Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the isoxazole-4-carboxamide analogs are sketched and subsequently converted to 3D structures.[2]
-
Energy Minimization: To obtain a stable, low-energy conformation of the ligand, an energy minimization step is performed. This is often carried out using force fields like the Universal Force Field (UFF) with a set number of conjugate gradient minimization steps.[1][2]
-
File Format Conversion: The prepared ligand structures are saved in a suitable format, such as PDBQT, for use in docking software.[1]
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the search space for the docking algorithm, ensuring that it is centered on the binding pocket.[2]
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina, which is integrated into platforms like PyRx.[1][7] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
Analysis of Docking Results
-
Evaluation of Binding Poses: The resulting docking poses are analyzed based on their binding energy or docking score.[2] The pose with the most favorable score is typically considered the most likely binding mode.
-
Visualization of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio Visualizer. This analysis provides insights into the molecular basis of the binding.[1][2]
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for computational docking studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Aminoisoxazole-4-carboxamide hydrogensulfate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a synthetic heterocyclic compound instrumental in medicinal chemistry. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are categorized as irritants. Safety Data Sheets (SDS) for similar isoxazole derivatives indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[2][3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2] |
| Skin and Body Protection | Laboratory coat and other protective clothing to prevent skin exposure.[2][4] | To minimize the risk of accidental skin contact. |
| Respiratory Protection | Use only in a well-ventilated area.[1][2] If dust formation is likely, a particle filter respirator may be necessary. | To avoid inhalation of dust which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to a licensed professional waste disposal service. Do not allow this material to enter the environment or sewer systems.[1]
1. Waste Collection and Storage:
- Solid Waste:
- Carefully sweep up any solid material, avoiding the creation of dust.[1][4]
- Place the collected solid into a suitable, clearly labeled, and closed container for chemical waste.[1][2]
- Contaminated Materials:
- Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and any contaminated disposable PPE (e.g., gloves) should be collected in a designated, sealed waste container.
- Storage:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
- Ensure the container is kept tightly closed.[1][2][4]
2. Labeling and Documentation:
- Clearly label the waste container with the full chemical name: "Waste this compound".
- Include appropriate hazard symbols (e.g., irritant).
- Maintain a log of the waste generated, including the quantity and date of disposal.
3. Final Disposal:
- Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
- Provide the waste disposal company with a copy of the Safety Data Sheet (if available) or a comprehensive list of the waste's chemical properties and associated hazards.
- Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][2][5]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up:
-
Wearing the appropriate PPE, gently sweep or scoop up the spilled solid material, minimizing dust generation.
-
Place the material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as chemical waste.
-
-
Decontaminate: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Aminoisoxazole-4-carboxamide hydrogensulfate
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Aminoisoxazole-4-carboxamide hydrogensulfate (CAS No. 1273577-24-4) was publicly available at the time of this document's creation. The following guidance is based on safety information for structurally similar compounds, including other isoxazole and carboxamide derivatives. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety data for similar chemical compounds.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Users should inspect gloves before use and use proper glove removal techniques to avoid skin contamination. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust formation is likely or ventilation is inadequate, a particulate filter respirator may be necessary. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is paramount to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, paper towels) should be treated as chemical waste and disposed of accordingly. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is disposed of or recycled. |
First Aid Measures
In case of exposure to this compound, immediate action is required. The following table provides first aid guidance based on information for similar compounds.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
